molecular formula C9H8N2 B165114 isoquinolin-3-amine CAS No. 139557-81-6

isoquinolin-3-amine

货号: B165114
CAS 编号: 139557-81-6
分子量: 144.17 g/mol
InChI 键: VYCKDIRCVDCQAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoquinolin-3-amine is a versatile isoquinoline derivative that serves as a critical synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. Its primary research value lies in the development of novel antitumor agents. Studies have demonstrated that derivatives of 3-aryl-1-isoquinolinamine exhibit potent and broad-spectrum cytotoxic activities against various human tumor cell lines, making this chemotype a promising lead for anticancer research . The isoquinoline alkaloid family, to which this compound belongs, is recognized for a wide spectrum of significant biological activities, underpinning ongoing research into molecules with antitumor, antibacterial, cardioprotective, and neuroprotective properties . The compound's mechanism of action in research settings is associated with its interaction with key cellular targets; for instance, some 3-aryl-1-isoquinolinamine derivatives have been investigated as potential partial inhibitors of topoisomerase I, a critical enzyme for DNA replication and a established target in cancer therapy . Furthermore, the broader class of isoquinoline alkaloids includes several FDA-approved pharmaceutical drugs and numerous compounds in clinical trials, highlighting the continued importance of the isoquinoline scaffold as a privileged structure for developing new therapeutic agents . This reagent is presented to the scientific community to further explore these mechanisms and develop new chemical entities for research purposes.

属性

IUPAC Name

isoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCKDIRCVDCQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903057
Record name NoName_3645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25475-67-6
Record name 3-Aminoisoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-AMINOISOQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoquinolin-3-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEY32ZN5CU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Isoquinolin-3-amine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural information, and synthetic methodologies for isoquinolin-3-amine. The information is curated for researchers and professionals involved in chemical synthesis and drug development, with a focus on delivering precise, quantitative data and detailed experimental protocols.

Core Chemical and Structural Properties

This compound, a key heterocyclic amine, serves as a valuable building block in medicinal chemistry. Its structural and chemical properties are fundamental to its reactivity and potential applications in the design of novel therapeutic agents.

Physicochemical and Descriptor Data

The following tables summarize the key physicochemical properties and computational descriptors for this compound.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 25475-67-6Sigma-Aldrich
Molecular Formula C₉H₈N₂PubChem[1]
Molecular Weight 144.17 g/mol Sigma-Aldrich
Canonical SMILES C1=CC=C2C=NC(=CC2=C1)NPubChem[1]
InChI InChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11)PubChem[1]
InChIKey VYCKDIRCVDCQAE-UHFFFAOYSA-NPubChem[1]
Property Value Source
Melting Point 174-178 °CSigma-Aldrich
Boiling Point (Predicted) 331.2 °C at 760 mmHgECHEMI[2]
pKa 5.05 (at 20°C)ChemWhat[3]
XLogP3 1.8PubChem[1]
Form SolidSigma-Aldrich

Chemical Structure

This compound possesses a bicyclic aromatic structure, consisting of a benzene ring fused to a pyridine ring, with an amine group substituted at the 3-position. This arrangement influences its electronic properties and reactivity.

Three-Dimensional Conformation

The three-dimensional structure of this compound has been determined and is available in the Protein Data Bank.

Database Identifier
PDBe Ligand Code WLX
PDBe Structure Code 7G0X

Experimental Protocols

A detailed, multi-step synthesis of this compound from 3-methylisoquinoline has been reported.[4][5] The following protocol is adapted from this established literature.

Synthesis of Isoquinoline-3-carboxylic Acid from 3-Methylisoquinoline
  • Oxidation: 3-Methylisoquinoline is oxidized using selenium dioxide in pyridine. The mixture is refluxed for an extended period.

  • Isolation of Aldehyde: The reaction mixture is filtered, and the filtrate is distilled under reduced pressure to yield isoquinoline-3-carboxaldehyde.

  • Oxidation to Carboxylic Acid: The aldehyde is then oxidized to isoquinoline-3-carboxylic acid using potassium permanganate in an alkaline solution.

  • Purification: The resulting carboxylic acid is purified by recrystallization.

Synthesis of Isoquinoline-3-carboxamide
  • Esterification: Isoquinoline-3-carboxylic acid is converted to its methyl ester by reaction with methanol in the presence of a catalytic amount of sulfuric acid.

  • Amination: The methyl ester is then treated with ammonia to form isoquinoline-3-carboxamide.

Preparation of 3-Aminoisoquinoline via Hofmann Degradation
  • Reaction Setup: A solution of potassium hydroxide in water is cooled to 0°C. Bromine is added, followed by isoquinoline-3-carboxamide.

  • Reaction Conditions: The mixture is heated, and the progress of the reaction is monitored.

  • Isolation and Purification: The resulting 3-aminoisoquinoline is isolated by extraction and purified by distillation under reduced pressure.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathway for this compound and a general workflow for assessing the biological activity of such a compound.

G Synthetic Pathway of this compound A 3-Methylisoquinoline B Isoquinoline-3-carboxaldehyde A->B SeO2, Pyridine C Isoquinoline-3-carboxylic Acid B->C KMnO4, NaOH D Isoquinoline-3-carboxamide C->D 1. CH3OH, H2SO4 2. NH3 E This compound D->E Br2, KOH (Hofmann Degradation)

Caption: Synthetic route to this compound from 3-methylisoquinoline.

G General Workflow for Biological Activity Screening cluster_0 In Vitro Assays cluster_1 In Vivo Studies A Compound Synthesis (e.g., this compound) B Enzyme Inhibition Assays (e.g., Kinase, MAO) A->B C Cell-Based Assays (e.g., Cytotoxicity, Proliferation) A->C E Animal Model Selection B->E D Pathway Analysis (e.g., Western Blot for MAPKs/NF-κB) C->D D->E F Pharmacokinetic Studies E->F G Efficacy Studies F->G

Caption: A generalized workflow for evaluating the biological activity of a chemical compound.

Biological and Pharmacological Context

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of isoquinoline derivatives is known for a wide range of biological activities. These include roles as inhibitors of various enzymes and modulators of key cellular signaling pathways.

Derivatives of isoquinoline have been investigated for their potential as:

  • Antibacterial agents .[6]

  • Anticancer agents , with some derivatives showing inhibitory activity against kinases such as HER2.[7]

  • Enzyme inhibitors , targeting enzymes like monoamine oxidase (MAO) and cholinesterase, which are relevant in neurodegenerative diseases.[8]

  • Modulators of inflammatory pathways , such as the MAPKs/NF-κB pathway, in microglia.[9]

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents targeting these and other biological pathways. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Profile of Isoquinolin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for isoquinolin-3-amine, a significant heterocyclic amine in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

Core Spectroscopic Data

The spectroscopic data for this compound (CAS: 25475-67-6, Molecular Formula: C₉H₈N₂, Molecular Weight: 144.17 g/mol ) are summarized below. These data are essential for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
8.89s-H-1
7.85d8.2H-8
7.58d8.2H-5
7.50ddd8.2, 7.0, 1.2H-7
7.28ddd8.2, 7.0, 1.2H-6
6.61s-H-4
4.45br s-NH₂

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)Assignment
156.3C-3
145.4C-1
138.1C-8a
129.5C-7
128.8C-5
126.9C-6
123.5C-4a
120.9C-8
107.9C-4
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Strong, Broad (two bands)N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000MediumAromatic C-H stretching
1650 - 1580StrongN-H bending (scissoring) of the primary amine
1600 - 1450Medium to StrongAromatic C=C and C=N ring stretching
1335 - 1250StrongAromatic C-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern.

m/zRelative IntensityAssignment
144HighMolecular ion [M]⁺
117High[M - HCN]⁺
89Medium[C₇H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.75 mL) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using the KBr (potassium bromide) pellet method. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Data Interpretation and Workflow

The process of obtaining and interpreting the spectroscopic data for this compound follows a logical workflow, as illustrated in the diagram below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR_acq NMR Spectroscopy Sample->NMR_acq Analysis IR_acq IR Spectroscopy Sample->IR_acq Analysis MS_acq Mass Spectrometry Sample->MS_acq Analysis NMR_data 1H & 13C NMR Spectra (Chemical Shifts, Coupling Constants) NMR_acq->NMR_data IR_data IR Spectrum (Absorption Bands) IR_acq->IR_data MS_data Mass Spectrum (m/z values, Fragmentation) MS_acq->MS_data Structure Structure Confirmation NMR_data->Structure Interpretation IR_data->Structure Interpretation MS_data->Structure Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Fundamental Reactivity of the Isoquinolin-3-amine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of an amine group at the 3-position significantly influences the electron distribution and reactivity of the entire ring system, making isoquinolin-3-amine a versatile building block in medicinal chemistry and materials science. This guide provides a detailed overview of the fundamental reactivity of the this compound core, supported by experimental data and protocols.

Synthesis of the Isoquinoline Core

The construction of the isoquinoline framework is a well-established field with several classical and modern synthetic methods.

Classical Methods:

  • Bischler–Napieralski Reaction: This method involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like POCl₃ or P₂O₅ to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[1][4]

  • Pictet–Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde to form an imine, which then cyclizes in the presence of acid to yield a 1,2,3,4-tetrahydroisoquinoline.[1][4][5][6] Subsequent oxidation furnishes the aromatic isoquinoline core.

  • Pomeranz–Fritsch Reaction: This approach utilizes the reaction of a benzaldehyde with an aminoacetoaldehyde diethyl acetal in an acidic medium to directly form the isoquinoline ring.[5][7]

Modern Methods:

Modern synthetic strategies often employ transition-metal catalysis to achieve higher efficiency and functional group tolerance.

  • Palladium-Catalyzed Reactions: Palladium catalysts are used in tandem allylation and intramolecular amination reactions of benzylamines with allyl acetate to construct the isoquinoline scaffold.[2]

  • Rhodium-Catalyzed Reactions: Rhodium(III) catalysts enable the C-H activation and annulation of benzamides or aldimines with alkynes to produce substituted isoquinolones and isoquinolines.[8][9][10][11]

  • Copper-Catalyzed Reactions: Copper-catalyzed cascade reactions of 2-haloaryloxime acetates with various active methylene compounds provide a route to functionalized isoquinolines.[12]

A general workflow for the synthesis of functionalized isoquinolines using modern catalytic methods is depicted below.

G cluster_start Starting Materials cluster_catalysis Catalytic Cycle Aryl_precursor Aryl Precursor (e.g., Benzamide, Aldimine) Catalyst Transition Metal Catalyst (e.g., Rh(III), Pd(0), Cu(I)) Aryl_precursor->Catalyst Alkyne Alkyne/Allene CH_Activation C-H Activation Alkyne->CH_Activation Catalyst->CH_Activation Directing Group Assistance Annulation [4+2] Annulation CH_Activation->Annulation Reductive_Elimination Reductive Elimination Annulation->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Isoquinoline_core Functionalized Isoquinoline Core Reductive_Elimination->Isoquinoline_core

Caption: Generalized workflow for transition-metal-catalyzed isoquinoline synthesis.

Reactivity of the Isoquinoline-3-amine Core

The reactivity of this compound is a composite of the properties of the electron-deficient pyridine ring, the electron-rich benzene ring, and the nucleophilic amino group at the 3-position.

In the isoquinoline ring system, electrophilic substitution typically occurs on the benzene ring (carbocycle) due to its higher electron density compared to the pyridine ring, which is deactivated by the electronegative nitrogen atom.[13] The preferred positions for electrophilic attack are C5 and C8.[13][14][15]

The presence of the powerful activating -NH₂ group at the C3 position complicates this picture. The -NH₂ group is a strong ortho- and para-directing group.[16] In this compound, this would direct incoming electrophiles towards the C4 position (ortho) and potentially influence the reactivity of the C1 position. However, the inherent deactivation of the pyridine ring means that substitution on the carbocyclic ring at positions 5 and 8 often remains competitive. The precise outcome depends on the reaction conditions and the nature of the electrophile.

G IQ_amine This compound Electrophile Electrophile (E⁺) IQ_amine->Electrophile Reaction Intermediate5 C5-Substitution Intermediate (More Stable) Electrophile->Intermediate5 Attack at C5 Intermediate8 C8-Substitution Intermediate (More Stable) Electrophile->Intermediate8 Attack at C8 Intermediate4 C4-Substitution Intermediate (NH₂ Directed) Electrophile->Intermediate4 Attack at C4 Product5 5-Substituted Product Intermediate5->Product5 Product8 8-Substituted Product Intermediate8->Product8 Product4 4-Substituted Product Intermediate4->Product4 G Isoquinoline Isoquinoline N_Amino_Salt N-Amino- isoquinolinium Salt (1,3-Dipole) Isoquinoline->N_Amino_Salt N-Amination Aminating_Agent Aminating Agent (e.g., O-mesitylenesulfonylhydroxylamine) Aminating_Agent->N_Amino_Salt Cycloaddition [3+2] Cycloaddition N_Amino_Salt->Cycloaddition Dipolarophile Dipolarophile (e.g., Vinylsulfonium salt) Dipolarophile->Cycloaddition Base Base (e.g., Et₃N) Base->Cycloaddition Product Pyrazolo[5,1-a]isoquinoline Cycloaddition->Product G cluster_synthesis Library Synthesis cluster_screening Screening & Optimization Core This compound Core Reactions Diversification Reactions (e.g., Cross-Coupling, Cycloaddition) Core->Reactions Library Compound Library Reactions->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR SAR Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR Candidate Preclinical Candidate Lead_Opt->Candidate

References

An In-depth Technical Guide to Isoquinolin-3-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-3-amine is a heterocyclic aromatic organic compound that serves as a pivotal scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a multitude of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, and delves into the synthesis, biological evaluation, and mechanisms of action of its derivatives, which have shown significant promise, particularly in the fields of oncology and infectious diseases. While specific biological data for the parent this compound is limited in publicly available literature, the extensive research on its derivatives underscores the therapeutic potential inherent in this chemical core. This document aims to be a valuable resource for professionals engaged in drug discovery and development by summarizing key findings, presenting quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Chemical Identification

The foundational compound, this compound, is identified by the following chemical nomenclature and registration numbers.

IdentifierValue
IUPAC Name This compound
CAS Number 25475-67-6
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
InChI Key VYCKDIRCVDCQAE-UHFFFAOYSA-N
Synonyms

This compound is also known by a variety of other names in chemical literature and databases. A comprehensive list of synonyms is provided below.[1]

  • 3-Isoquinolinamine

  • 3-Aminoisoquinoline

  • Isoquinolin-3-ylamine

  • 3(2H)-Isoquinolinimine

  • NSC-218383

Therapeutic Potential and Biological Activities of the this compound Scaffold

The isoquinoline nucleus is a well-established "privileged scaffold" in drug discovery, with numerous natural and synthetic derivatives exhibiting potent biological effects.[2] The introduction of an amino group at the 3-position, as in this compound, provides a key site for chemical modification, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[2] Research has predominantly focused on the anticancer and antimicrobial properties of this compound derivatives.

Anticancer Activity

Derivatives of the this compound core have demonstrated significant potential as anticancer agents through various mechanisms of action.

A primary mechanism through which isoquinoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

  • HER2 Inhibition: Certain isoquinoline-tethered quinazoline derivatives have shown enhanced inhibitory activity against Human Epidermal Growth Factor Receptor 2 (HER2) over EGFR. This selectivity is a desirable trait in cancer therapeutics to minimize off-target effects.

  • Haspin Kinase Inhibition: 1H-pyrrolo[3,2-g]isoquinoline derivatives have been synthesized and evaluated as potent inhibitors of Haspin kinase, an enzyme involved in mitosis, making it an attractive target for cancer therapy.

  • Rho Kinase (ROCK) Inhibition: 6-substituted isoquinolin-1-amine derivatives have been optimized as ATP-competitive inhibitors of ROCK-I, a target implicated in cardiovascular diseases and potentially in cancer metastasis.

Some 3-aryl-1-isoquinolinamine derivatives have been found to induce cell cycle arrest in the G2/M phase in cancer cell lines, such as HeLa cells.[3] This disruption of the cell division process can lead to apoptosis (programmed cell death).[3]

Antibacterial Activity

Tricyclic isoquinoline derivatives have been synthesized and investigated for their antibacterial properties, showing activity against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[4]

Quantitative Data Summary

The following table summarizes the biological activity of various derivatives based on the this compound scaffold. It is important to note that this data pertains to derivatives and not the parent compound itself.

Compound ClassTarget/AssayCell Line(s)Activity (IC₅₀/MIC)Reference
1H-pyrrolo[3,2-g]isoquinolinesHaspin Kinase-IC₅₀ values in the low nanomolar range
Isoquinoline-tethered quinazolinesHER2 KinaseSKBR3IC₅₀ values in the nanomolar range
3-ArylisoquinolinesAntitumor ActivityVarious human tumor cell linesBroad-spectrum antitumor activity
3-(Hetaryl/aryl)amino substituted isoquinolin-1(2H)-onesAnticancer ActivityNCI-60 panelGrowth Inhibition (GI₅₀) values in the micromolar range[5]
Tricyclic isoquinoline derivativesAntibacterial ActivityS. aureus, S. pneumoniaeMIC values ranging from 16 to 32 µg/mL[4]

Experimental Protocols

This section provides an overview of methodologies for the synthesis of isoquinoline derivatives and for key biological assays, as described in the cited literature.

Synthesis of Isoquinoline Derivatives

A common strategy for the synthesis of isoquinoline derivatives is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent.[2]

Example Protocol: Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline [4]

  • Dissolve the precursor compound (e.g., a nitro-substituted isoquinoline derivative) in ethanol.

  • Add tin(II) chloride dihydrate (4 equivalents) and hydrochloric acid (32%) to the solution.

  • Stir the reaction mixture at 60°C for two hours.

  • Pour the reaction mixture onto crushed ice and wash with chloroform.

  • Basify the aqueous phase with chilled aqueous sodium hydroxide (4 M).

  • Extract the product with chloroform.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous potassium carbonate.

  • Remove the solvent under reduced pressure to yield the desired amine.

Biological Assays
  • Prepare a buffer solution with the optimal pH for the target kinase.

  • Dilute the enzyme to a concentration that allows for measurable activity.

  • Pre-incubate the enzyme with various concentrations of the isoquinoline-based inhibitor.

  • Initiate the reaction by adding the substrate (e.g., ATP and a peptide substrate).

  • Monitor the reaction progress over time, often by measuring the consumption of ATP or the formation of the phosphorylated product using methods like ADP-Glo™.

  • Analyze the data to determine the IC₅₀ value of the inhibitor.

  • Culture the target cancer cells and treat them with the isoquinoline derivative for a specified time.

  • Harvest the cells and wash them with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol and incubate at -20°C.

  • Wash the fixed cells to remove the ethanol.

  • Treat the cells with RNase to prevent staining of RNA.

  • Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

While a specific signaling pathway for this compound has not been elucidated, the activities of its derivatives suggest interactions with key cellular signaling cascades, particularly those involved in cell proliferation and survival.

Hypothesized Kinase Inhibition Pathway

The diagram below illustrates a hypothetical mechanism by which an this compound derivative could inhibit a signaling pathway commonly dysregulated in cancer, such as the MAPK/ERK pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Inhibitor This compound Derivative Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an this compound derivative.

Experimental Workflow for Cell Cycle Analysis

The following diagram outlines the logical flow of an experiment to determine the effect of an this compound derivative on the cell cycle of cancer cells.

G Start Start: Cancer Cell Culture Treatment Treat cells with This compound derivative (and vehicle control) Start->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation Harvesting Harvest and count cells Incubation->Harvesting Fixation Fix cells in cold ethanol Harvesting->Fixation Staining Stain DNA with Propidium Iodide (PI) Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Analyze DNA content histograms to determine cell cycle phase distribution Flow_Cytometry->Data_Analysis Conclusion Conclusion: Determine effect on cell cycle progression (e.g., G2/M arrest) Data_Analysis->Conclusion

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound represents a valuable and versatile chemical scaffold for the development of novel therapeutic agents. The extensive body of research on its derivatives has demonstrated significant potential in targeting key biological pathways, particularly in the context of cancer and infectious diseases. While further investigation into the specific biological targets and mechanisms of the parent this compound is warranted, the existing data provides a strong foundation for future drug discovery efforts. This guide serves as a comprehensive resource for researchers and drug development professionals, offering insights into the synthesis, biological evaluation, and therapeutic promise of compounds derived from the this compound core.

References

A Technical Guide to Theoretical and Computational Studies of Isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of isoquinolin-3-amine and its derivatives. Isoquinoline scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. Computational studies, particularly those based on Density Functional Theory (DFT) and molecular docking, are crucial for understanding the structural, electronic, and interactive properties of these molecules, thereby guiding the design and development of new therapeutic agents.

Quantum Chemical Calculations: Unveiling Molecular Properties

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like this compound. These methods allow for the prediction of a molecule's geometry, electronic structure, and spectroscopic properties.

Computational Protocol for Quantum Chemical Analysis

A typical workflow for the quantum chemical analysis of an isoquinoline derivative involves several key steps, primarily performed using software packages like Gaussian or ORCA.

Step 1: Molecular Geometry Optimization The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

  • Procedure:

    • Construct the initial 3D structure of the molecule using a molecular builder.

    • Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to find a reasonable starting structure.

    • Refine the geometry using a higher-level DFT method. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a commonly used and reliable choice for organic molecules.

    • The optimization is considered complete when the forces on the atoms and the energy change between successive steps approach zero, indicating a minimum on the potential energy surface.

Step 2: Vibrational Frequency Analysis To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory as the optimization.

  • Procedure:

    • A true minimum is characterized by the absence of any imaginary frequencies.

    • The calculated vibrational frequencies can also be used to predict and compare with experimental FT-IR and Raman spectra.

Step 3: Electronic Property Analysis Once a stable geometry is confirmed, various electronic properties are calculated to understand the molecule's reactivity and charge distribution.

  • Key Analyses Include:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them (ΔE) is an indicator of molecular stability. A smaller gap suggests higher reactivity.

    • Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering insights into the charge distribution and identifying potential sites for electrophilic or nucleophilic attack.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Red regions (negative potential) indicate areas prone to electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack.

Data Presentation: Calculated Molecular Properties

The following tables summarize the types of quantitative data typically obtained from DFT calculations for isoquinoline derivatives.

Table 1: Optimized Geometric Parameters (Illustrative)
ParameterBondBond Length (Å)ParameterAngleBond Angle (°)
Bond LengthC1-C2ValueBond AngleC1-C2-C3Value
C2-C3ValueC2-C3-C4Value
C3-N4ValueC3-N4-C5Value
C1-N11(NH2)ValueH-N11-HValue
............
Note: Specific values for this compound require dedicated computational studies.
Table 2: Calculated Electronic Properties (Illustrative)
PropertyValue (eV)
Energy of HOMOValue
Energy of LUMOValue
HOMO-LUMO Energy Gap (ΔE)Value
Note: These values are crucial for assessing the kinetic stability and chemical reactivity of the molecule.
Table 3: Mulliken Atomic Charges (Illustrative)
AtomCharge (a.u.)
C1Value
C2Value
N3Value
N11 (Amine)Value
H (Amine)Value
......
Note: Atomic charges help in understanding the intramolecular charge transfer and identifying reactive sites.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction patterns of small molecules with protein targets.

Molecular Docking Protocol

A standard molecular docking workflow is essential for obtaining reliable and reproducible results. This protocol is often carried out using software like AutoDock Vina, GOLD, or Maestro.

Step 1: Protein Preparation The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

  • Procedure:

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms.

    • Assign partial atomic charges (e.g., Kollman charges).

    • Perform energy minimization of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation The 3D structure of the ligand (this compound or its derivative) needs to be prepared.

  • Procedure:

    • Draw the 2D structure of the ligand using a chemical drawing tool.

    • Convert the 2D structure to a 3D conformation.

    • Minimize the energy of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

Step 3: Docking Simulation The prepared ligand is then docked into the active site of the prepared protein.

  • Procedure:

    • Define a grid box around the active site of the protein. The dimensions and center of the grid should encompass the binding pocket.

    • Use a docking program to explore the conformational space of the ligand within the grid box and predict the best binding poses.

    • The program's scoring function estimates the binding affinity (docking score) for each pose.

Step 4: Analysis of Results The output of the docking simulation is analyzed to understand the binding interactions.

  • Procedure:

    • Rank the ligands based on their docking scores (a more negative score generally indicates stronger binding affinity).

    • Visualize the best-docked poses to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the typical workflows in the computational study of this compound.

G cluster_quantum Quantum Chemical Analysis Workflow mol_build 1. Molecular Structure Construction geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc min_confirm 4. Confirmation of Energy Minimum (No Imaginary Frequencies) freq_calc->min_confirm elec_prop 5. Electronic Property Calculation (HOMO-LUMO, MEP, Mulliken Charges) min_confirm->elec_prop

Caption: A typical workflow for quantum chemical analysis of this compound.

G cluster_docking Molecular Docking Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase protein_prep 1a. Protein Preparation (Remove water, add hydrogens) grid_gen 2. Grid Generation (Define active site) protein_prep->grid_gen ligand_prep 1b. Ligand Preparation (3D conversion, energy minimization) ligand_prep->grid_gen docking 3. Docking Simulation (e.g., AutoDock Vina) grid_gen->docking pose_analysis 4. Binding Pose Analysis docking->pose_analysis interaction_analysis 5. Interaction Analysis (H-bonds, hydrophobic) pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

Conclusion

Theoretical and computational studies provide invaluable insights into the properties of this compound and its derivatives, guiding rational drug design and development. The methodologies outlined in this guide, including DFT-based quantum chemical calculations and molecular docking, represent the standard for in silico investigation of such compounds. While a complete set of calculated data for this compound is yet to be consolidated in the literature, the established protocols for related molecules offer a clear and effective path forward for researchers in this field. The continued application of these computational tools will undoubtedly accelerate the discovery of novel isoquinoline-based therapeutic agents.

An In-depth Technical Guide to the Electronic Properties and Charge Distribution of Isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-3-amine, a key heterocyclic amine, serves as a vital scaffold in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its electronic structure. This technical guide provides a comprehensive overview of the electronic properties and charge distribution of this compound, drawing upon established computational and experimental methodologies. While specific experimental data for this molecule is limited in publicly available literature, this document outlines the theoretical framework and practical approaches for its characterization. This guide will delve into the theoretical calculations of its molecular orbitals, charge distribution, and electrostatic potential, alongside detailing experimental protocols for the validation of these properties.

Introduction

The isoquinoline core is a prominent feature in a multitude of biologically active compounds and natural products. The strategic placement of functional groups, such as an amine at the C-3 position, significantly modulates the electronic landscape of the molecule, thereby influencing its reactivity, binding affinity, and pharmacokinetic profile. A thorough understanding of the electronic properties of this compound is therefore paramount for the rational design of novel therapeutic agents and functional materials.

This guide will explore the electronic characteristics of this compound through the lens of computational chemistry, primarily focusing on Density Functional Theory (DFT), and will also present relevant experimental techniques for empirical validation.

Theoretical and Computational Analysis

Computational chemistry provides a powerful toolkit for elucidating the electronic structure of molecules like this compound. DFT has emerged as a particularly robust method for predicting molecular properties with a favorable balance of accuracy and computational cost.

Molecular Orbitals: HOMO and LUMO

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.[1] A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich aromatic system and the lone pair of the amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the electron-deficient regions of the heterocyclic ring, indicating the likely sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies (Calculated)

PropertyEnergy (eV)Description
HOMO-5.5 to -6.5Electron-donating capacity, susceptibility to oxidation
LUMO-1.0 to -2.0Electron-accepting capacity, susceptibility to reduction
HOMO-LUMO Gap3.5 to 5.5Indicator of chemical reactivity and stability

Note: The values presented in this table are hypothetical and serve as an illustration based on typical values for similar aromatic amines. Actual values would require specific DFT calculations for this compound.

Charge Distribution and Mulliken Population Analysis

The distribution of electron density within a molecule is a key determinant of its intermolecular interactions and chemical reactivity. Mulliken population analysis is a computational method used to assign partial atomic charges, providing a quantitative measure of the charge distribution.

In this compound, the nitrogen atom of the amino group and the nitrogen atom within the isoquinoline ring are expected to carry negative partial charges due to their higher electronegativity, making them potential sites for hydrogen bonding. The hydrogen atoms of the amino group and some of the carbon atoms in the ring will likely possess positive partial charges.

Table 2: Illustrative Mulliken Atomic Charges (Calculated)

AtomPartial Charge (e)
N (amino)-0.4 to -0.6
H (amino)+0.2 to +0.3
N (ring)-0.2 to -0.4
C3+0.1 to +0.3
C1+0.05 to +0.15

Note: These are representative values and the actual charges would be dependent on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the molecular surface.[2] It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.[2] In the MEP map of this compound, the region around the amino group's nitrogen and the ring nitrogen would exhibit a negative potential (typically colored red or yellow), indicating a high electron density and susceptibility to electrophilic attack. The regions around the hydrogen atoms of the amino group and parts of the carbocyclic ring would show a positive potential (typically colored blue), signifying electron-deficient areas that are prone to nucleophilic attack.

Experimental Protocols for Electronic Property Determination

Experimental techniques are crucial for validating the theoretical predictions and providing a more complete understanding of the electronic properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods in organic chemistry. A common approach involves the cyclization of a substituted β-phenylethylamine derivative. The Bischler-Napieralski reaction, followed by dehydrogenation and amination, is a well-known route to isoquinoline derivatives.[3] Another method involves the amination of a pre-formed isoquinoline scaffold, for example, through nucleophilic aromatic substitution of a suitable leaving group at the 3-position.

General Synthetic Protocol (Illustrative):

  • Preparation of a suitable precursor: This could involve the synthesis of 3-chloroisoquinoline or a similar derivative.

  • Amination reaction: The precursor is reacted with an amino source, such as ammonia or an ammonia equivalent, under appropriate conditions (e.g., high temperature, pressure, or in the presence of a catalyst) to introduce the amino group at the 3-position.

  • Purification: The crude product is purified using standard techniques like column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized this compound and for probing its electronic properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the positions of the amino group and the arrangement of atoms in the isoquinoline ring system.

  • Infrared (IR) Spectroscopy: Helps in identifying the characteristic functional groups, such as the N-H stretching vibrations of the primary amine and the C=N and C=C stretching vibrations of the isoquinoline core.

  • UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule. The absorption maxima (λmax) can provide information about the extent of conjugation and the energy of electronic transitions, which can be correlated with the HOMO-LUMO gap.

Electrochemical Analysis (Cyclic Voltammetry)

Cyclic voltammetry is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively. By measuring the potentials at which this compound is oxidized and reduced, one can experimentally estimate its frontier orbital energies.

Experimental Workflow for Cyclic Voltammetry:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent containing a supporting electrolyte.

  • Electrochemical Cell Setup: A three-electrode system (working, reference, and counter electrodes) is used.

  • Data Acquisition: A potential is swept between two limits, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram.

  • Data Analysis: The oxidation and reduction peak potentials are determined from the voltammogram and used to calculate the HOMO and LUMO energies.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Computational Analysis Workflow

Computational Workflow Workflow for Computational Analysis start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_props Calculate Electronic Properties (HOMO, LUMO, Mulliken Charges) freq_calc->electronic_props mep_calc Calculate Molecular Electrostatic Potential electronic_props->mep_calc analysis Analyze and Visualize Results mep_calc->analysis

Caption: General workflow for the computational analysis of electronic properties.

Frontier Molecular Orbitals (Conceptual)

Frontier Orbitals Conceptual Frontier Molecular Orbitals cluster_homo HOMO cluster_lumo LUMO homo Highest Occupied Molecular Orbital (Electron Donor) homo_desc Localized on amino group and aromatic rings homo->homo_desc lumo Lowest Unoccupied Molecular Orbital (Electron Acceptor) lumo->homo Energy Gap (ΔE) lumo_desc Distributed over the heterocyclic ring system lumo->lumo_desc energy Energy

Caption: Simplified energy level diagram of HOMO and LUMO.

Conclusion

The electronic properties and charge distribution of this compound are fundamental to its chemical behavior and its utility in various scientific domains. This technical guide has provided a framework for understanding these properties through both computational and experimental lenses. While specific, published quantitative data for this compound remains to be extensively documented, the methodologies outlined herein offer a clear path for researchers to conduct such investigations. The interplay of the electron-donating amino group and the aromatic isoquinoline system creates a unique electronic profile that can be harnessed for the development of novel molecules with tailored functions. Further computational studies and experimental validations are encouraged to build a more comprehensive understanding of this important molecule.

References

Solubility Profile of Isoquinolin-3-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isoquinolin-3-amine in organic solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature for this compound, this document focuses on presenting available qualitative information, comparative data from its isomers, and detailed experimental protocols for solubility determination. This approach offers valuable insights for researchers working with this compound in various applications, including drug discovery and chemical synthesis.

Introduction to this compound

This compound is a heterocyclic amine with a molecular formula of C₉H₈N₂. Its structure, featuring a fused benzene and pyridine ring with an amino group at the 3-position, imparts specific physicochemical properties that influence its solubility. Understanding its behavior in different organic solvents is crucial for its application in synthetic chemistry, formulation development, and pharmacological studies.

Solubility Data of this compound and its Isomers

Qualitative Solubility of this compound
SolventObservationSource Context
AcetonitrileSolubleUsed as a solvent for photophysical studies of this compound.
Methanol-Water (50%)SolubleEmployed as a solvent system for pKa determination.
1,4-DioxaneSolubleMentioned as a solvent for reactions involving this compound derivatives in a patent.
Comparative Quantitative Solubility of Aminoisoquinoline Isomers

To provide a quantitative perspective, the following table summarizes the available solubility data for two positional isomers of this compound: 1-aminoisoquinoline and 5-aminoisoquinoline. While not direct data for the target compound, this information can serve as a useful proxy for estimating its solubility behavior due to the structural similarities.

CompoundSolventTemperature (°C)Solubility
1-AminoisoquinolineMethanol-d4Not SpecifiedImplied Soluble for NMR studies
1-AminoisoquinolineEthanol-d6Not SpecifiedImplied Soluble for NMR studies
1-AminoisoquinolineDimethyl sulfoxide-d6Not SpecifiedImplied Soluble for NMR studies
5-AminoisoquinolineWater (pH 7.4)Not Specified1.4 µg/mL[1]
5-AminoisoquinolineChloroformNot SpecifiedSoluble
5-AminoisoquinolineEthyl AcetateNot SpecifiedSoluble
5-AminoisoquinolineMethanolNot SpecifiedSoluble

Note: The solubility of 1-aminoisoquinoline is inferred from its use as a solute in NMR studies. The solubility of 5-aminoisoquinoline in organic solvents is stated qualitatively.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in chemical and pharmaceutical research. The following are detailed methodologies for key experiments to ascertain the solubility profile of a compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant. Filtration through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) is crucial to remove any suspended solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.

    • HPLC Method:

      • Mobile Phase: A suitable mixture of acetonitrile and water with a buffer (e.g., phosphate or acetate buffer) to control pH.

      • Column: A C18 reverse-phase column is typically used.

      • Detection: UV detection at a wavelength where this compound has maximum absorbance.

      • Calibration: Prepare a series of standard solutions of known concentrations of this compound in the same solvent to create a calibration curve.

  • Calculation: Determine the solubility from the concentration of the analyte in the saturated solution, typically expressed in mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility provides a measure of how much of a compound, initially dissolved in a high-solubility solvent (like DMSO), remains in solution when diluted into an aqueous or organic medium. This is often used in high-throughput screening.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to the target organic solvent. The final concentration of DMSO is typically kept low (e.g., <1%) to minimize its co-solvent effect.

  • Incubation: Allow the solution to stand for a defined period (e.g., 1-2 hours) at a specific temperature.

  • Precipitation Detection: Measure the amount of compound that has precipitated. This can be done by:

    • Nephelometry: Measures the turbidity of the solution caused by precipitated particles.

    • Filtration and HPLC: Filter the solution and quantify the concentration of the dissolved compound in the filtrate using HPLC as described above.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound This compound Equilibration Equilibration (Shake-Flask) Compound->Equilibration Solvent Select Organic Solvent Solvent->Equilibration PhaseSeparation Phase Separation (Centrifugation/Filtration) Equilibration->PhaseSeparation Attain Equilibrium Quantification Quantification (e.g., HPLC-UV) PhaseSeparation->Quantification Collect Supernatant DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis Concentration Data

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently scarce, this guide provides a framework for researchers by presenting available qualitative information, comparative data from its isomers, and robust experimental protocols. The provided methodologies for equilibrium and kinetic solubility determination offer a clear path for laboratories to generate the specific data required for their research and development needs. The structural similarities to its isomers suggest that this compound likely exhibits moderate solubility in polar aprotic and protic organic solvents. However, empirical determination is strongly recommended for any application where precise solubility is a critical parameter.

References

An In-depth Technical Guide to the pKa and Basicity of Isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the acidity and basicity of isoquinolin-3-amine, a key heterocyclic compound. Understanding the ionization constant (pKa) is critical for predicting the behavior of this molecule in various biochemical and pharmaceutical contexts, including drug design and development, where it can influence properties such as solubility, membrane permeability, and receptor-ligand interactions.

Quantitative Basicity Data for this compound

The basicity of this compound is defined by the pKa of its conjugate acid. The reported pKa value, along with data for related isomers for comparative analysis, is presented below.

CompoundCAS NumberpKa (at 20°C)Measurement Conditions
This compound 25475-67-65.05Spectrophotometry in aqueous solution
1-Aminoisoquinoline1532-84-97.62Spectrophotometry in aqueous solution
Isoquinoline119-65-35.40Potentiometry in aqueous solution

Note on Basicity: The pKa value refers to the equilibrium constant for the dissociation of the protonated form (the conjugate acid) of the amine. A higher pKa indicates a stronger base. As shown in the table, this compound is a significantly weaker base than 1-aminoisoquinoline. This is attributed to the resonance stabilization of the protonated form of 1-aminoisoquinoline, which is not as pronounced in the 3-amino isomer.

Experimental Protocols for pKa Determination

The determination of the pKa of this compound can be accurately achieved through several established methods. Due to the compound's limited solubility in water, methods employing mixed solvents are often utilized. Below are detailed methodologies for the most common and appropriate techniques.

Spectrophotometric Method

This is a widely used method for determining the pKa of heterocyclic compounds and is particularly suitable for substances with low aqueous solubility. The protocol is based on the work of Adrien Albert and E.P. Serjeant.

Principle: The UV-Vis absorption spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be calculated.

Instrumentation and Reagents:

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Constant temperature water bath or Peltier-controlled cuvette holder

  • Quartz cuvettes

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Methanol (spectroscopic grade)

  • Buffer solutions (e.g., citrate, phosphate, borate) covering a pH range of approximately 4 to 6.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol to ensure complete dissolution.

  • Determination of Analytical Wavelength (λ):

    • Prepare two solutions from the stock solution in a 50% aqueous methanol (v/v) mixture.

    • Adjust the pH of one solution to a highly acidic value (e.g., pH 1) with 0.1 M HCl to ensure the compound is fully protonated.

    • Adjust the pH of the second solution to a neutral or slightly basic value (e.g., pH 7) with 0.1 M NaOH to have the neutral form.

    • Scan the UV-Vis spectrum of both solutions to identify a wavelength with the largest difference in absorbance between the protonated and neutral forms. This will be the analytical wavelength.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically in 0.5 pH unit increments, spanning the expected pKa (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0). The ionic strength of these buffers should be kept constant.

  • Measurement:

    • For each buffer solution, add a precise aliquot of the this compound stock solution to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.3-1.5). The final solvent composition should be consistent (e.g., 50% aqueous methanol).

    • Measure the absorbance of each solution at the predetermined analytical wavelength and at a constant temperature (e.g., 20°C).

  • Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] Where:

    • A is the absorbance of the sample at a given pH.

    • AA is the absorbance of the fully protonated form (in acidic solution).

    • AB is the absorbance of the neutral form (in basic solution).

Potentiometric Titration

This classic method involves the direct titration of the compound with a strong acid or base and monitoring the pH change.

Principle: A solution of the amine is titrated with a standardized acid. The pH of the solution is measured after each addition of titrant, and the resulting titration curve allows for the determination of the half-equivalence point, where pH equals the pKa.

Instrumentation and Reagents:

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) to maintain constant ionic strength

  • Deionized water (degassed to remove CO2)

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, though this will yield an apparent pKa (pKa*). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Titration:

    • Immerse the pH electrode in the stirred solution.

    • Add the standardized HCl titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain a titration curve.

    • Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

    • The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Spectrophotometric_pKa_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare Methanolic Stock Solution AcidicSol Prepare Fully Protonated Sample (pH 1) Stock->AcidicSol NeutralSol Prepare Neutral Sample (pH 7) Stock->NeutralSol Buffers Prepare Series of Buffer Solutions (pH 4-6) Stock->Buffers ScanSpectra Scan UV-Vis Spectra AcidicSol->ScanSpectra NeutralSol->ScanSpectra MeasureAbsorbance Measure Absorbance of Samples in Buffers Buffers->MeasureAbsorbance SelectWavelength Select Analytical Wavelength (λmax) ScanSpectra->SelectWavelength SelectWavelength->MeasureAbsorbance PlotData Plot Absorbance vs. pH MeasureAbsorbance->PlotData CalculatepKa Calculate pKa using Henderson-Hasselbalch Eq. PlotData->CalculatepKa

Caption: Workflow for Spectrophotometric pKa Determination.

Potentiometric_pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis PrepareSample Dissolve this compound in Water/Co-solvent (Constant Ionic Strength) Titrate Titrate Sample with HCl PrepareSample->Titrate StandardizeTitrant Prepare & Standardize HCl Titrant StandardizeTitrant->Titrate RecordpH Record pH after each Titrant Addition Titrate->RecordpH iteratively PlotCurve Plot pH vs. Titrant Volume RecordpH->PlotCurve FindEquivalence Determine Equivalence Point PlotCurve->FindEquivalence FindHalfEquivalence Determine Half-Equivalence Point FindEquivalence->FindHalfEquivalence DeterminepKa pKa = pH at Half-Equivalence FindHalfEquivalence->DeterminepKa

quantum chemical calculations for isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for Isoquinolin-3-amine

Abstract: this compound, a significant heterocyclic aromatic amine, and its derivatives are of substantial interest in medicinal chemistry and materials science due to their diverse biological activities and fluorescent properties.[1] This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and vibrational properties of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and molecular modeling. It outlines detailed computational methodologies, presents key data in a structured format, and visualizes complex workflows and concepts to facilitate a deeper understanding of the molecule's behavior at a quantum level.

Introduction

Isoquinoline and its derivatives represent a critical class of heterocyclic compounds found in numerous natural alkaloids and synthetic molecules with a wide array of biological functions, including antihypertensive, anti-inflammatory, and antitumor activities.[2][3][4] this compound (C₉H₈N₂), a structural isomer of 1-aminoisoquinoline, serves as a vital scaffold in the development of novel therapeutic agents and functional materials.[5][6]

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.[7] By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies, electronic structures, and reactivity.[8] Density Functional Theory (DFT) is a particularly powerful and widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of pharmaceutical interest.[7][9]

This guide details the theoretical framework and practical application of DFT for the comprehensive analysis of this compound. We will explore its optimized molecular structure, vibrational spectroscopy (FT-IR and FT-Raman), frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), providing a foundational understanding for further research and development.

Computational Methodology and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical level and basis set. The protocol outlined below is based on established methods for isoquinoline and similar aromatic systems, ensuring reliable and reproducible results.[1][9]

Software and Theoretical Level

All calculations are typically performed using the Gaussian suite of programs.[7] The molecular properties of this compound are investigated using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is the recommended choice due to its proven success in describing the electronic structure and properties of organic molecules.[1][9]

Basis Set Selection

A split-valence basis set, such as 6-311++G(d,p) , is recommended. This set provides a good balance of flexibility and computational efficiency.

  • 6-311G : Describes the core electrons with a single basis function and the valence electrons with three basis functions.

  • ++ : Adds diffuse functions on both hydrogen and heavy atoms, which are crucial for accurately describing lone pairs, anions, and non-covalent interactions.

  • (d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of the electron density and accurately modeling bond angles.

Experimental Protocol: Step-by-Step Calculation Workflow
  • Structure Optimization:

    • The initial molecular structure of this compound is drawn using molecular visualization software (e.g., GaussView).

    • A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory without any symmetry constraints.

    • The optimization process continues until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • The calculated harmonic vibrational frequencies are used to predict the FT-IR and FT-Raman spectra. These frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.

    • The potential energy distribution (PED) is analyzed to provide unambiguous assignments for each vibrational mode.

  • Electronic Property Calculation:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure.[10]

    • The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is calculated to assess the molecule's chemical stability and reactivity.[7][10]

    • The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to identify sites susceptible to electrophilic and nucleophilic attack.[11]

Results and Discussion

While specific, comprehensive published data for this compound is limited, we can infer its properties based on extensive studies of the parent isoquinoline molecule and the known effects of the amine substituent.[1][9]

Molecular Geometry

The geometry optimization yields the most stable conformation of the molecule. The addition of the amino group at the C3 position is expected to cause minor distortions in the planarity of the isoquinoline ring and influence the bond lengths and angles, particularly in its vicinity. The key structural parameters (bond lengths and angles) for the parent isoquinoline molecule, as determined by DFT calculations, are presented below as a reference.

Table 1: Selected Optimized Geometrical Parameters for Isoquinoline (B3LYP/6-31+G(d,p))

ParameterBondCalculated Value
Bond Length (Å) C1-N21.313
N2-C31.365
C3-C41.418
C4-C101.411
C5-C101.423
C5-C61.371
C6-C71.417
C7-C81.372
C8-C91.420
C9-N11.372
**Bond Angle (°) **C1-N2-C3117.1
N2-C3-C4123.7
C3-C4-C10119.2
C4-C10-C9118.0
N2-C1-C9123.1

Note: Data derived from studies on the parent isoquinoline molecule. The numbering is based on the standard isoquinoline ring system.

Vibrational Analysis

The vibrational spectrum provides a fingerprint of the molecule. For this compound, the spectrum will be dominated by the vibrations of the isoquinoline core, with additional characteristic modes from the amino (-NH₂) group. As a primary aromatic amine, it is expected to show distinct N-H stretching and bending vibrations.[12][13]

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeDescription
3400 - 3500N-H Asymmetric StretchCharacteristic of primary amines.[13]
3300 - 3400N-H Symmetric StretchCharacteristic of primary amines.[13]
~3100Aromatic C-H StretchStretching of C-H bonds on the benzene and pyridine rings.
1580 - 1650N-H Bending (Scissoring)Deformation of the H-N-H angle.[12]
1550 - 1620C=C Aromatic StretchStretching vibrations within the aromatic rings.[1]
1450 - 1600C=N Ring StretchStretching of the C=N bond within the pyridine part of the ring.[1]
1250 - 1335Aromatic C-N StretchStretching of the bond between the amino group and the ring.[13]
665 - 910N-H WaggingOut-of-plane bending of the N-H bonds.[12]
Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions.[10] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[10]

For the parent isoquinoline molecule, the HOMO-LUMO gap has been calculated to be approximately 3.78 eV.[9] The introduction of the electron-donating amino group (-NH₂) at the C3 position is expected to raise the energy of the HOMO more significantly than the LUMO, thereby decreasing the overall HOMO-LUMO energy gap . This would suggest that this compound is more reactive and more easily polarized than isoquinoline.

Table 3: Frontier Molecular Orbital Energies for Isoquinoline (Reference)

ParameterEnergy (eV)
EHOMO-5.581
ELUMO-1.801
Energy Gap (ΔE) 3.78

Note: Data for isoquinoline calculated at the B3LYP/6-31+G(d,p) level.[9]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting reactivity sites. For this compound, the MEP analysis is expected to show:

  • Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These are anticipated around the nitrogen atom of the isoquinoline ring (N2) and the nitrogen atom of the amino group due to their lone pairs of electrons.

  • Positive Potential (Blue): Regions of low electron density, susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic ring.

Visualizations

To clarify the relationships between computational steps and theoretical concepts, the following diagrams are provided.

G Quantum Chemical Calculation Workflow A Molecular Structure Input (this compound) B Select Methodology (DFT: B3LYP / 6-311++G(d,p)) A->B Define Theoretical Level C Geometry Optimization B->C Run Calculation D Frequency Calculation C->D Use Optimized Structure F Optimized Geometry (Bond Lengths, Angles) C->F G Vibrational Spectra (IR, Raman) D->G I Verify Energy Minimum (No Imaginary Frequencies) D->I E Single Point Energy Calculation H Electronic Properties (HOMO, LUMO, MEP) E->H J Data Analysis & Interpretation F->J G->J H->J I->E Confirmation

Caption: A flowchart of the typical workflow for performing quantum chemical calculations.

References

Methodological & Application

Synthesis Protocols for Isoquinolin-3-amine Derivatives: Application Notes for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of isoquinolin-3-amine derivatives, a class of compounds with significant potential in medicinal chemistry. The isoquinoline scaffold is a key pharmacophore found in numerous biologically active molecules, and the introduction of an amino group at the 3-position can confer a range of pharmacological activities, including potent anticancer and kinase inhibitory effects.

Introduction

This compound derivatives are heterocyclic compounds that have garnered considerable interest in drug discovery due to their diverse biological activities. These compounds have been identified as promising candidates for the development of novel therapeutics, particularly in the field of oncology. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Aurora kinase pathways. This document outlines two distinct and effective protocols for the synthesis of this compound derivatives and provides insights into their biological evaluation.

Data Presentation

The following tables summarize the quantitative data for the two primary synthesis protocols described in this document, allowing for a clear comparison of their key parameters.

Table 1: Synthesis of 3-(Hetaryl/aryl)amino-isoquinolin-1(2H)-ones from 2-(Cyanomethyl)benzoic Acid

ParameterValue
Starting Material 2-(Cyanomethyl)benzoic acid
Key Reagents Various primary amines (hetaryl/aryl)
Reaction Type Condensation/Cyclization
Reported Yields Moderate to good (specific yields vary with amine)
Key Application Synthesis of potent anticancer agents

Table 2: Thorpe-Ziegler Synthesis of 3-Aminoisoquinolines

ParameterValue
Starting Material o-Cyanobenzyl cyanide
Key Reagents Strong base (e.g., sodium methoxide)
Reaction Type Intramolecular cyclization
Reported Yields Varies depending on reaction conditions
Key Application Access to the core 3-aminoisoquinoline scaffold

Experimental Protocols

Protocol 1: Synthesis of 3-(Hetaryl/aryl)amino-isoquinolin-1(2H)-ones

This protocol is adapted from a convenient method for the synthesis of 3-aminoisoquinolin-1(2H)-one derivatives, which have shown significant anticancer activity.[1]

Materials:

  • 2-(Cyanomethyl)benzoic acid

  • Appropriate hetaryl or aryl amine

  • High-boiling point solvent (e.g., diphenyl ether)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(cyanomethyl)benzoic acid (1 equivalent) and the desired primary amine (1.1 equivalents).

  • Add a high-boiling point solvent to the mixture.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. Collect the solid by filtration.

  • Wash the collected solid with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.

  • Dry the purified product under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

Protocol 2: Thorpe-Ziegler Synthesis of 3-Aminoisoquinolines

This protocol describes a classical method for the synthesis of the 3-aminoisoquinoline core via an intramolecular cyclization of o-cyanobenzyl cyanide.[2][3][4]

Materials:

  • o-Cyanobenzyl cyanide

  • Strong base (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., methanol, dimethyl sulfoxide)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium methoxide in anhydrous methanol.

  • Heat the solution to reflux under a nitrogen atmosphere.

  • Dissolve o-cyanobenzyl cyanide in a minimal amount of anhydrous dimethyl sulfoxide and add it dropwise to the refluxing basic solution.

  • After the addition is complete, continue to reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a dilute acid (e.g., acetic acid).

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the synthetic pathways and a key biological signaling pathway targeted by this compound derivatives.

Synthesis_of_3_Amino_Isoquinolinones start 2-(Cyanomethyl)benzoic Acid + Hetaryl/Aryl Amine reaction Heat (High-boiling solvent) start->reaction Condensation/ Cyclization product 3-(Hetaryl/aryl)amino-isoquinolin-1(2H)-one reaction->product

Caption: Synthesis of 3-aminoisoquinolin-1(2H)-ones.

Thorpe_Ziegler_Synthesis start o-Cyanobenzyl cyanide reaction Strong Base (e.g., NaOMe) start->reaction Deprotonation intermediate Carbanion Intermediate reaction->intermediate cyclization Intramolecular Nucleophilic Attack intermediate->cyclization product 3-Aminoisoquinoline cyclization->product

Caption: Thorpe-Ziegler synthesis of 3-aminoisoquinolines.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Biological Activity and Applications

This compound derivatives have demonstrated significant potential as anticancer agents.[5][6] Studies have shown that these compounds can exhibit potent inhibitory activity against various cancer cell lines, including those of the breast, colon, and central nervous system.[5] The mechanism of action is often attributed to the inhibition of critical cellular kinases.

For instance, certain 3-aminoisoquinolin-1(2H)-one derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis.[7][8] Inhibition of these kinases can lead to defects in cell division and ultimately trigger apoptosis in cancer cells.

Furthermore, the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is another important target for isoquinoline derivatives.[9][10] By inhibiting key components of this pathway, such as PI3K, these compounds can effectively block downstream signals that promote cell growth, proliferation, and survival. The diagram above illustrates how an this compound derivative can inhibit PI3K, thereby disrupting this pro-survival signaling cascade.

The modular nature of the syntheses described allows for the generation of diverse libraries of this compound derivatives. This facilitates structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel and effective therapeutic agents.

References

Isoquinolin-3-amine: A Versatile Scaffold in Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-3-amine and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile building block has been instrumental in the development of novel therapeutic agents targeting a range of diseases, including cancer, neurodegenerative disorders, and microbial infections. The rigid isoquinoline core provides a valuable framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. This document provides an overview of the applications of this compound in drug discovery, along with detailed protocols for the synthesis and evaluation of its derivatives.

Therapeutic Applications and Structure-Activity Relationships

The this compound core has been successfully exploited to develop potent inhibitors of various enzymes and protein-protein interactions. The following sections highlight its key therapeutic applications and summarize the structure-activity relationships (SAR) for each area.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.

Structure-Activity Relationship (SAR) Summary:

  • Substitution at the 3-amino group: Introduction of aryl or heteroaryl groups at this position is often crucial for potent kinase inhibition. For instance, 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones have demonstrated significant anticancer activity.[1][2]

  • Substitution at the 4-position: Modifications at this position can influence both potency and selectivity. In some series, the absence of substituents at C(4) of the isoquinoline ring leads to more effective compounds.[1][2]

  • Fusion of additional rings: Condensed derivatives, such as those forming a 5H-benzo[3][4]imidazo[1,2-b]isoquinolin-1-one system, have exhibited inhibitory activity against phosphatases like Cdc25B.

Quantitative Data on Anticancer Activity:

Compound IDTarget/Cell LineIC50 / GI50 (µM)Reference
NarciclasineNCI-60 Panel (mean)0.046[5]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 Panel (average lgGI50)-5.18[2]
Isoquinoline-hydrazinyl-thiazole hybrid 1b A549 (lung carcinoma)< 3.90[6]
Isoquinoline-hydrazinyl-thiazole hybrid 1c A549 (lung carcinoma)< 3.90[6]
Tetrahydroisoquinoline-stilbene derivative 17 A549, MCF-7, HT-290.025[6]
N-(3-morpholinopropyl)-substituted isoquinoline 3 Human cancer cell line panel (mean GI50)0.039[6]
14-N-proline substituted tetrandrine derivative 13 HCT-15 (colorectal cancer)0.57[6]
5,6,7,8-tetrahydroisoquinoline 22 A549 (adenocarcinoma)0.155[6]
6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline 23 MCF7 (breast cancer)0.170[6]
Kinase Inhibition

A primary mechanism of the anticancer effect of this compound derivatives is their ability to inhibit protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, making it a key therapeutic target.[7]

PI3K/Akt/mTOR Signaling Pathway and Inhibition:

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Isoquinoline-based compounds can act as ATP-competitive inhibitors of kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt activates S6K p70S6K mTORC1->S6K activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth Isoquinolinamine This compound Derivative Isoquinolinamine->PI3K inhibits Isoquinolinamine->mTORC2 inhibits Isoquinolinamine->mTORC1 inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for this compound derivatives.

Quantitative Data on Kinase Inhibitory Activity:

Compound IDTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-g]isoquinoline 1b Haspin57[8]
Pyrazolo[3,4-g]isoquinoline 1c Haspin66[8]
Pyrazolo[3,4-g]isoquinoline 2c Haspin62[8]
5H-benzo[3][4]imidazo[1,2-b]isoquinolin-1-one 7 Cdc25B5300[5]
Neurodegenerative Diseases

Isoquinoline alkaloids and their synthetic derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. Their mechanisms of action are often multi-faceted, involving the inhibition of key enzymes and the modulation of pathological protein aggregation.

Structure-Activity Relationship (SAR) Summary:

  • Inhibition of Cholinesterases: The isoquinoline scaffold can be functionalized to effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

  • Inhibition of Beta-Secretase (BACE1) and Aβ Aggregation: Certain derivatives have been shown to inhibit BACE1, a key enzyme in the production of amyloid-beta (Aβ) peptides, and also to prevent the aggregation of these peptides into neurotoxic plaques.[9]

  • Monoamine Oxidase (MAO) Inhibition: Isoquinoline derivatives can inhibit MAO-A and MAO-B, enzymes involved in the degradation of monoamine neurotransmitters, which can be beneficial in both depression and neurodegenerative diseases.

Quantitative Data on Neuroprotective Activity:

Compound IDTargetIC50 (µM)Reference
Benzothiazole-isoquinoline derivative 4g MAO14.80[10]
Benzothiazole-isoquinoline derivative 4i MAO-B16.49[10]
ChelerythrinehAChE1.54[9]
ChelerythrinehBuChE10.34[9]
ChelerythrineAβ1-40 aggregation4.20[9]
6-chloro-N-[2-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)-hexyl]]-nicotinamide hydrochloride (3e )EeAChE0.067[11]
6-chloro-N-[2-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)-hexyl]]-nicotinamide hydrochloride (3e )EqBuChE0.153[11]
Antimicrobial Activity

The isoquinoline scaffold has also been explored for the development of novel antimicrobial agents to combat drug-resistant pathogens.

Structure-Activity Relationship (SAR) Summary:

  • Lipophilicity and Side Chains: The introduction of lipophilic side chains, such as a 1-pentyl group, and further functionalization with esters and carbamates can enhance antibacterial activity.[12]

  • Halogenation: Halogenated phenyl and phenethyl carbamates have demonstrated notable bactericidal activity.[12]

Quantitative Data on Antimicrobial Activity:

Compound IDOrganismMIC (µg/mL)Reference
Tricyclic isoquinoline 8d Staphylococcus aureus16[13]
Tricyclic isoquinoline 8f Staphylococcus aureus32[13]
Tricyclic isoquinoline 8f Streptococcus pneumoniae32[13]
Alkynyl isoquinoline HSN584 MRSA4-16[14]
Alkynyl isoquinoline HSN739 MRSA4-16[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays to evaluate their therapeutic potential.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of substituted isoquinolines is the Bischler-Napieralski reaction, followed by dehydrogenation.

Synthesis_Workflow Start β-Phenylethylamine Derivative Acylation Acylation (e.g., with an acyl chloride) Start->Acylation Intermediate1 N-Acyl β-Phenylethylamine Acylation->Intermediate1 Cyclization Bischler-Napieralski Cyclization (e.g., POCl3) Intermediate1->Cyclization Intermediate2 3,4-Dihydroisoquinoline Derivative Cyclization->Intermediate2 Dehydrogenation Dehydrogenation (e.g., Pd/C) Intermediate2->Dehydrogenation Product Substituted Isoquinoline Dehydrogenation->Product Amination Amination Product->Amination FinalProduct Substituted This compound Amination->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of a 3-(Aryl)amino-isoquinolin-1(2H)-one Derivative

This protocol is a representative example for the synthesis of a class of anticancer isoquinoline derivatives.

Materials:

  • 2-(Cyanomethyl)benzoic acid

  • Aryl amine

  • Polyphosphoric acid (PPA)

  • Anhydrous toluene

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of 2-(cyanomethyl)benzoic acid and the desired aryl amine in anhydrous toluene is heated at reflux.

  • The resulting intermediate is then cyclized by heating in polyphosphoric acid.

  • The reaction mixture is poured onto ice and neutralized with a NaOH solution.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

NCI-60 Human Tumor Cell Line Screen

This is a standardized screen to evaluate the anticancer potential of a compound against 60 different human cancer cell lines.

Protocol Overview:

  • Cell Plating: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Drug Addition: After 24 hours of incubation, the test compound, solubilized in DMSO and diluted with cell culture medium, is added to the plates at five different concentrations (typically in 10-fold dilutions).

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). Cell viability is determined using the sulforhodamine B (SRB) assay, which measures cellular protein content.

  • Data Analysis: The optical density is read at 515 nm. The results are expressed as the percentage of growth inhibition compared to untreated control cells. From the dose-response curves, three parameters are calculated: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is used to measure the inhibitory activity of a compound against a specific protein kinase.

Kinase_Assay_Workflow Step1 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step2 2. Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) Step1->Step2 Step3 3. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Step2->Step3 Step4 4. Measure Luminescence Step3->Step4 Step5 5. Data Analysis (Calculate IC50) Step4->Step5

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol:

  • Kinase Reaction: In a 384-well plate, the kinase, a suitable substrate, and the test compound (at various concentrations) are mixed in a kinase buffer. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. This is followed by a 40-minute incubation.

  • Signal Generation: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal. This is followed by a 30-minute incubation.

  • Detection: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.

Beta-Amyloid Aggregation Inhibition Assay (Thioflavin T Assay)

This assay is used to screen for compounds that inhibit the aggregation of amyloid-beta peptides, a key pathological event in Alzheimer's disease.

Protocol:

  • Preparation of Aβ Monomers: Lyophilized Aβ(1-42) peptide is first dissolved in hexafluoroisopropanol (HFIP) and then dried to form a peptide film. The film is dissolved in DMSO and then diluted in a suitable buffer (e.g., PBS) to obtain a solution of monomeric Aβ.[1]

  • Aggregation Reaction: The Aβ monomer solution is mixed with the test compound at various concentrations in a 96-well plate.

  • Incubation: The plate is incubated at 37°C with shaking to promote fibril formation.

  • Thioflavin T (ThT) Staining: At specific time points, a solution of ThT is added to the wells. ThT is a fluorescent dye that binds to amyloid fibrils.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader (excitation ~450 nm, emission ~485 nm). An increase in fluorescence indicates Aβ aggregation.

  • Data Analysis: The percentage of aggregation inhibition is calculated by comparing the fluorescence of samples with the test compound to that of the control (Aβ without inhibitor).

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

The this compound scaffold continues to be a highly valuable building block in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the design of novel drugs. The protocols and data presented in this document are intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents based on this versatile chemical entity. Further exploration of the chemical space around the this compound core is likely to yield new and improved drug candidates for a variety of diseases.

References

Application Notes and Protocols: Isoquinolin-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of isoquinolin-3-amine as a key building block in the synthesis of kinase inhibitors. The isoquinoline scaffold is a prevalent motif in numerous biologically active compounds, and its derivatives have shown significant promise in the development of targeted therapies for a range of diseases, including cancer.

Introduction: The Role of this compound in Kinase Inhibitor Design

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases. Consequently, kinase inhibitors have become a major class of therapeutic agents. The isoquinoline core serves as a versatile scaffold for the design of these inhibitors, often providing a key interaction point within the ATP-binding pocket of the target kinase.

This compound, with its reactive amino group at the 3-position, is an excellent starting material for the synthesis of a diverse library of kinase inhibitors. This primary amine allows for the facile introduction of various aryl and heteroaryl substituents through well-established cross-coupling methodologies, such as the Buchwald-Hartwig amination. This approach enables the systematic exploration of the chemical space around the isoquinoline core to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

This document will focus on the application of this compound in the synthesis of inhibitors for three key kinase targets: Haspin, Rho-associated coiled-coil containing protein kinase (ROCK), and Human Epidermal Growth Factor Receptor 2 (HER2).

Experimental Protocol: Synthesis of N-Aryl Isoquinolin-3-amines via Buchwald-Hartwig Amination

This protocol describes a general and efficient method for the synthesis of N-aryl this compound derivatives, a common structural motif in kinase inhibitors. The procedure is adapted from established Buchwald-Hartwig coupling reactions.[1]

Materials:

  • This compound

  • Substituted aryl halide (e.g., bromobenzene, iodobenzene derivatives)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (0.02-0.05 eq.), and the phosphine ligand (0.04-0.10 eq.).

  • Addition of Base and Solvent: Add the base (2.0 eq.) and anhydrous solvent to the flask.

  • Reaction: Stir the reaction mixture at a specified temperature (typically 80-110 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl this compound.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Isoquinoline-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of selected isoquinoline-based compounds against their target kinases.

Compound IDTarget KinaseScaffoldIC₅₀ (nM)Reference
1 Haspin1H-Pyrrolo[3,2-g]isoquinoline10.1[2]
2 Haspin1H-Pyrrolo[3,2-g]isoquinoline10.6[2]
3 HaspinPyrazolo[3,4-g]isoquinoline57[3]
4 HaspinPyrazolo[3,4-g]isoquinoline66[3]
5 Rho Kinase (ROCK)N-(1-Benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amine25[4]
6c HER2Quinazoline-Isatin Hybrid138[5]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of Haspin, Rho, and HER2 kinases, providing a visual context for the mechanism of action of their respective inhibitors.

Haspin Kinase Signaling Pathway in Mitosis

Haspin_Signaling_Pathway cluster_mitosis Mitosis cluster_chromatin Chromatin Dynamics Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase HistoneH3 Histone H3 H3T3ph H3-T3-ph HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits Cohesin Cohesin CPC->Cohesin Maintains centromeric cohesion Plk1 Plk1 Haspin Haspin Kinase Plk1->Haspin Haspin->HistoneH3 Phosphorylates

Caption: Haspin kinase pathway in mitotic regulation.

Rho Kinase (ROCK) Signaling Pathway in Smooth Muscle Contraction

ROCK_Signaling_Pathway cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK Rho Kinase (ROCK) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylated by MLCK Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: Rho kinase signaling in smooth muscle contraction.

HER2 Signaling Pathway in Cancer

HER2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_dimer HER2 Dimerization PI3K PI3K HER2_dimer->PI3K Activates Ras Ras HER2_dimer->Ras Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: HER2 signaling pathways in cancer cell proliferation and survival.

References

Application Notes and Protocols for N-arylation of Isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-arylation of isoquinolin-3-amine is a critical transformation in medicinal chemistry, yielding scaffolds with significant biological activity. This document provides detailed experimental procedures for the synthesis of N-aryl-isoquinolin-3-amines, focusing on two prominent catalytic methods: the Buchwald-Hartwig amination and the Chan-Lam coupling. These protocols are designed to offer researchers reproducible and efficient pathways to a diverse range of N-arylated products.

Introduction

The isoquinoline core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. Functionalization at the 3-position, particularly through N-arylation, allows for the exploration of chemical space and the optimization of lead compounds. The two most common and effective methods for forging the C-N bond in this context are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling.[1][2] The Buchwald-Hartwig reaction typically involves the coupling of an amine with an aryl halide, while the Chan-Lam reaction utilizes an arylboronic acid as the arylating agent.[1][2][3] Both methods offer broad substrate scope and functional group tolerance, making them indispensable tools for synthetic chemists.[4][5] Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.[6][7]

Data Presentation

The following tables summarize typical reaction conditions for the N-arylation of this compound via Buchwald-Hartwig and Chan-Lam couplings. The data is compiled from general protocols for the N-arylation of heterocyclic amines and serves as a starting point for optimization.

Table 1: Typical Conditions for Buchwald-Hartwig N-arylation of this compound

ParameterCondition
Catalyst Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)dipalladium(0))
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
Base Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate)
Solvent Toluene or 1,4-Dioxane
Arylating Agent Aryl bromide or Aryl iodide
Temperature 80-120 °C (Conventional Heating) or 100-150 °C (Microwave)
Reaction Time 12-24 hours (Conventional Heating) or 15-60 minutes (Microwave)
Atmosphere Inert (Nitrogen or Argon)

Table 2: Typical Conditions for Chan-Lam N-arylation of this compound

ParameterCondition
Catalyst Cu(OAc)₂ (Copper(II) acetate) or CuI (Copper(I) iodide)
Ligand Pyridine or 1,10-Phenanthroline
Base Et₃N (Triethylamine) or Pyridine (can act as base and ligand)
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)
Arylating Agent Phenylboronic acid
Temperature Room Temperature to 80 °C
Reaction Time 24-72 hours
Atmosphere Air

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, iodobenzene)

  • Pd₂(dba)₃

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk tube or microwave reaction vial

  • Magnetic stirrer

  • Heating mantle or microwave reactor

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring.

    • Conventional Heating: 100 °C for 12-24 hours.

    • Microwave Irradiation: 120 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-isoquinolin-3-amine.

Protocol 2: Copper-Catalyzed Chan-Lam N-arylation of this compound

This protocol provides a general method for the copper-catalyzed coupling of this compound with a phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and Cu(OAc)₂ (1.0 mmol, 1.0 equiv).

  • Add dichloromethane (10 mL) followed by pyridine (2.0 mmol, 2.0 equiv).

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 48-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-phenyl-isoquinolin-3-amine.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Heating: Conventional or Microwave inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Column Chromatography drying->purification product N-Aryl-isoquinolin-3-amine purification->product

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Phenylboronic Acid - Cu Catalyst - Base/Ligand solvent Add Solvent reagents->solvent stirring Stir at Room Temp (Open to Air) solvent->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring extraction Aqueous Workup monitoring->extraction drying Dry Organic Layer extraction->drying purification Column Chromatography drying->purification product N-Phenyl-isoquinolin-3-amine purification->product

Caption: Experimental workflow for Chan-Lam N-arylation.

References

Isoquinolin-3-amine as a Pharmacophore in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolin-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its rigid bicyclic structure provides a versatile framework for the design of potent and selective modulators of various biological targets, including kinases, phosphatases, and G-protein coupled receptors (GPCRs). This document provides detailed application notes on the utility of the this compound core in drug design, supported by experimental protocols and quantitative data for key applications.

Anticancer Activity

The this compound moiety is a prominent feature in a multitude of compounds exhibiting potent anticancer properties. These derivatives have been shown to inhibit the proliferation of a wide range of cancer cell lines through various mechanisms of action, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.

Data Presentation: Anticancer Activity of this compound Derivatives
Compound ID/ReferenceCancer Cell LineAssay TypeIC50 / GI50 (µM)Target(s)Reference
CWJ-082HeLaCytotoxicity-Apoptosis Induction[1]
FX-9PC-3Antiproliferative-CDKN1A activation, G1-phase arrest[1]
1a (isoquinoline–hydrazinyl-thiazole hybrid)A549Antiproliferative1.43Akt[2]
1b (isoquinoline–hydrazinyl-thiazole hybrid)A549Antiproliferative1.75Akt[2]
1c (isoquinoline–hydrazinyl-thiazole hybrid)A549Antiproliferative3.93Akt[2]
3 (N-(3-morpholinopropyl)-substituted isoquinoline)Human cancer cell line panelAntiproliferative0.039 (mean GI50)Topoisomerase I[2]
13 (14-N-proline substituted tetrandrine derivative)HCT-15Antiproliferative0.57-[2]
15b (THIQ derivative)MDA-MB-231Cytotoxicity22-[2]
15c (THIQ derivative)U251Cytotoxicity36-[2]
4 (pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline 11,11-dioxide)Cal27Antiproliferative1.12Topoisomerase I[2]
1g (pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine)Human neuroblastomaAntiproliferative<10Apoptosis induction[3]
2d (pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine)Human neuroblastomaAntiproliferative<10Apoptosis induction[3]
4b (pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine)Human neuroblastomaAntiproliferative<10Apoptosis induction[3]
Lamellarin DProstate cancer cells (DU-145, LNCaP)Cytotoxicity0.038 - 0.110-[4]
Lamellarin KProstate cancer cells (DU-145, LNCaP)Cytotoxicity0.038 - 0.110-[4]
Lamellarin MProstate cancer cells (DU-145, LNCaP)Cytotoxicity0.038 - 0.110-[4]
Lamellarin 9IMR32, HeLa, SH-SY5YCytotoxicity0.019 - 0.040Topoisomerase I[4]
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute (NCI) has developed a standardized high-throughput screening protocol to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines representing various cancer types.

Objective: To determine the growth inhibitory effects of this compound derivatives on 60 different human cancer cell lines.

Materials:

  • 60 human cancer cell lines from the NCI-60 panel

  • RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Control compounds (e.g., Doxorubicin)

  • 384-well microtiter plates

  • Acoustic liquid handler

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Inoculate cells into 384-well microtiter plates at densities ranging from 250 to 2,500 cells/well, depending on the cell line's doubling time. Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 24 hours.

  • Time Zero (Tz) Plate Preparation: After the 24-hour incubation, add 100 nl of DMSO to a set of microtiter plates for each cell line. Add 40 µl of CellTiter-Glo® reagent and measure luminescence to determine the cell viability at the time of drug addition.

  • Compound Addition: Using an acoustic liquid handler, transfer 100 nl of the test compounds and control compounds (at 400-fold the final desired concentration) to the remaining plates in duplicate.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • Cell Viability Measurement: After incubation, add 40 µl of CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature. Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • GI50 (Growth Inhibition of 50%): The concentration of the compound that causes a 50% reduction in the net protein increase (compared to the control) during the incubation period.

    • TGI (Total Growth Inhibition): The concentration of the compound at which the cell count at the end of the incubation is equal to the cell count at the beginning (Tz).

    • LC50 (Lethal Concentration 50%): The concentration of the compound that causes a 50% reduction in the cell count below the initial cell count (Tz).

Visualization: Anticancer Drug Discovery Workflow

cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization A This compound Scaffold B Chemical Modifications A->B C Compound Library B->C D NCI-60 Screen C->D Primary Screen E Cell Viability Assays (e.g., MTT, CellTiter-Glo) D->E Hit Confirmation F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) E->F Hit Characterization G Structure-Activity Relationship (SAR) F->G Lead Identification H ADME/Tox Profiling G->H Optimization I In Vivo Efficacy Studies H->I Preclinical Candidate

Caption: Workflow for anticancer drug discovery with this compound derivatives.

Kinase Inhibition

The this compound scaffold has proven to be a highly effective template for the development of potent kinase inhibitors. Derivatives have shown significant inhibitory activity against a range of kinases implicated in cancer and other diseases, including FLT3, Src family kinases, VEGFR-2, and Aurora kinases.

Data Presentation: Kinase Inhibitory Activity of this compound Derivatives
Compound ID/ReferenceTarget KinaseAssay TypeIC50 (nM)Reference
HSN286FLT3Proliferation (MV4-11)0.5[5]
HSN286FLT3Proliferation (MOLM-14)0.7[5]
HSN334FLT3Proliferation (MV4-11)Potent[5]
HSN356FLT3Proliferation (MOLM-14)Potent[5]
2 (pyrrolo[3,2-g]isoquinoline)HaspinKinase Assay10.1[6]
3 (pyrrolo[3,2-g]isoquinoline)HaspinKinase Assay10.6[6]
8 (pyrrolo[3,2-g]isoquinoline)HaspinKinase Assay15.5[6]
10 (pyrrolo[3,2-g]isoquinoline)HaspinKinase Assay82.1[6]
15 (pyrrolo[3,2-g]isoquinoline)HaspinKinase Assay<1000[6]
16 (pyrrolo[3,2-g]isoquinoline)HaspinKinase Assay<1000[6]
17 (pyrrolo[3,2-g]isoquinoline)HaspinKinase Assay81.3[6]
1b (pyrazolo[3,4-g]isoquinoline)HaspinKinase Assay57[7]
1c (pyrazolo[3,4-g]isoquinoline)HaspinKinase Assay66[7]
2c (pyrazolo[3,4-g]isoquinoline)HaspinKinase Assay62[7]
Isoquinolinone derivativeAurora KinaseKinase Assay-[8]
Isoquinolinone derivativeVEGFR-2--[8]
Experimental Protocol: FLT3 Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the in vitro inhibitory activity of this compound derivatives against FMS-like tyrosine kinase 3 (FLT3).

Materials:

  • Recombinant human FLT3 enzyme

  • FLT3 substrate (e.g., AXLtide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 1 µL of test compound dilution or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of FLT3 enzyme solution to each well.

    • Add 2 µL of a mixture of FLT3 substrate and ATP to initiate the reaction. The final ATP concentration should be close to the Km value for FLT3.

  • Incubation: Incubate the plate at room temperature for 120 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization: FLT3 Signaling Pathway

cluster_0 Downstream Signaling Cascades cluster_1 Cellular Responses FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds and activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Isoquinolinamine This compound Inhibitor Isoquinolinamine->FLT3 Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation

Caption: Inhibition of the FLT3 signaling pathway by this compound derivatives.

Phosphatase Inhibition

Derivatives of the this compound scaffold have also been identified as inhibitors of protein phosphatases, such as Cdc25B, which are critical regulators of the cell cycle. Inhibition of these phosphatases can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Data Presentation: Cdc25B Phosphatase Inhibitory Activity
Compound ID/ReferenceTarget PhosphataseAssay TypeIC50 (µM)Reference
Isoquinolin-1-one derivativeCdc25BPhosphatase Assay0.77 - 13.66[9]
5H-benzo[1][10]imidazo[1,2-b]isoquinolin-1-oneCdc25BPhosphatase Assay5.3[11]
Caulibugulone ACdc25BPhosphatase Assay2.7 - 32.5[12]
Caulibugulone BCdc25BPhosphatase Assay2.7 - 32.5[12]
Caulibugulone CCdc25BPhosphatase Assay2.7 - 32.5[12]
Caulibugulone ECdc25BPhosphatase Assay2.7 - 32.5[12]
Caulibugulone FCdc25BPhosphatase Assay2.7 - 32.5[12]
Experimental Protocol: Cdc25B Phosphatase Assay

Objective: To determine the in vitro inhibitory activity of this compound derivatives against Cdc25B phosphatase.

Materials:

  • Recombinant human Cdc25B enzyme

  • Phosphatase substrate (e.g., 3-O-methylfluorescein phosphate, OMFP)

  • Phosphatase buffer (e.g., 50 mM Tris-HCl, pH 8.2, 50 mM NaCl, 1 mM DTT, 20% glycerol)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in phosphatase buffer.

  • Assay Reaction:

    • Add test compound dilutions or DMSO (for control) to the wells of a 96-well plate.

    • Add recombinant Cdc25B enzyme to each well.

    • Pre-incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the OMFP substrate.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence of each well at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. The hydrolysis of OMFP by Cdc25B generates a fluorescent product.

  • Data Analysis: Calculate the percentage of phosphatase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization: Cdc25B in Cell Cycle Regulation

cluster_0 G2 Phase cluster_1 M Phase (Mitosis) Cdk1_CyclinB_inactive Cdk1/Cyclin B (Inactive) Cdk1_CyclinB_active Cdk1/Cyclin B (Active) Cdk1_CyclinB_inactive->Cdk1_CyclinB_active Dephosphorylation Mitosis Mitotic Entry Cdk1_CyclinB_active->Mitosis Cdc25B Cdc25B Phosphatase Cdc25B->Cdk1_CyclinB_inactive Activates by Isoquinolinamine This compound Inhibitor Isoquinolinamine->Cdc25B Inhibits

Caption: Role of Cdc25B in the G2/M transition and its inhibition.

GPCR Modulation

The this compound scaffold has also been explored for its potential to modulate the activity of G-protein coupled receptors (GPCRs). Certain derivatives have been identified as allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offering a more nuanced approach to receptor modulation.

Experimental Protocol: GPCR Allosteric Modulator cAMP Assay

Objective: To determine if an this compound derivative acts as a positive or negative allosteric modulator (PAM or NAM) of a Gs- or Gi-coupled GPCR.

Materials:

  • Cells stably expressing the GPCR of interest

  • GPCR agonist

  • Test compound (this compound derivative) dissolved in DMSO

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor™ cAMP Assay)

  • Cell culture medium and reagents

  • 96- or 384-well plates

  • Plate reader compatible with the chosen cAMP assay technology

Procedure:

  • Cell Seeding: Seed the cells expressing the GPCR of interest into the appropriate microtiter plates and culture overnight.

  • Compound and Agonist Preparation: Prepare serial dilutions of the test compound and a fixed, submaximal concentration (e.g., EC₂₀) of the known GPCR agonist.

  • Assay:

    • For Gs-coupled receptors:

      • Add the test compound dilutions to the cells and pre-incubate.

      • Add the fixed concentration of the agonist and incubate for the recommended time.

    • For Gi-coupled receptors:

      • Add the test compound dilutions to the cells and pre-incubate.

      • Add a cAMP-stimulating agent (e.g., forskolin) along with the fixed concentration of the agonist and incubate.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • PAM activity: A compound is considered a PAM if it potentiates the agonist-induced cAMP response (increase for Gs, decrease for Gi) in a concentration-dependent manner.

    • NAM activity: A compound is considered a NAM if it inhibits the agonist-induced cAMP response in a concentration-dependent manner.

    • Plot the cAMP response against the logarithm of the test compound concentration to determine the EC50 (for PAMs) or IC50 (for NAMs) of allosteric modulation.

Visualization: Mechanism of GPCR Allosteric Modulation

cluster_0 Orthosteric Binding cluster_1 Allosteric Modulation cluster_2 Signal Transduction Agonist Endogenous Agonist Receptor GPCR Agonist->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates AllostericModulator This compound Allosteric Modulator AllostericModulator->Receptor Modulates Affinity/ Efficacy of Agonist AllostericSite Allosteric Binding Site AllostericModulator->AllostericSite Binds Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces

Caption: Allosteric modulation of a GPCR by an this compound derivative.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Isoquinolin-3-amine and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of isoquinolin-3-amine and its halo-precursors. The isoquinoline scaffold is a key pharmacophore in numerous biologically active compounds, and the functionalization at the 3-position is of significant interest for the development of novel therapeutics, particularly in oncology.

Introduction to Palladium-Catalyzed Cross-Coupling on the Isoquinoline Scaffold

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1] These reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling, offer a versatile and efficient means to synthesize a diverse range of substituted isoquinolines under relatively mild conditions. The development of sophisticated ligands and catalyst systems has significantly expanded the scope and functional group tolerance of these transformations, making them indispensable in modern drug discovery.[1]

The 3-aminoisoquinoline moiety and its derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Understanding the specific signaling pathways modulated by these compounds is crucial for the rational design of new and more effective drug candidates.

Data Presentation: Quantitative Analysis of Cross-Coupling Reactions

The following tables summarize quantitative data from representative palladium-catalyzed cross-coupling reactions involving the isoquinoline core, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Buchwald-Hartwig Amination of 3-Haloisoquinolines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-BromoisoquinolineAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001885Adapted from[2]
23-ChloroisoquinolineMorpholinePd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane1102478Adapted from[2]
33-IodoisoquinolineBenzylaminePdCl₂(PPh₃)₂ (3)-Cs₂CO₃DMF901292Hypothetical

Table 2: Suzuki-Miyaura Coupling of 3-Bromoisoquinoline

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001291Adapted from[3]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O901688[4]
33,5-Dimethylisoxazole-4-boronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)DBUTHF/H₂O802475[5]

Table 3: Heck and Sonogashira Coupling of 3-Haloisoquinolines (Representative Conditions)

EntryReaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1HeckMethyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002482Adapted from[6][7]
2SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ (2)-CuI (4), Et₃NTHF60890Adapted from[1][8]
3SonogashiraTrimethylsilylacetylenePd(PPh₃)₄ (5)-CuI (10), i-Pr₂NHDioxane801285Adapted from[1][8]

Mandatory Visualizations

Catalytic Cycles and Experimental Workflow

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Biological Signaling Pathway

Many isoquinoline derivatives exert their anticancer effects by inducing apoptosis. A common pathway involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

Caption: Simplified apoptosis signaling pathway targeted by isoquinoline derivatives.[9][10]

Experimental Protocols

The following are generalized protocols for key palladium-catalyzed cross-coupling reactions. Note: These protocols should be considered as a starting point and may require optimization for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Buchwald-Hartwig Amination of 3-Bromoisoquinoline

This protocol is adapted from established procedures for the amination of aryl halides.[2]

Materials:

  • 3-Bromoisoquinoline

  • Amine (e.g., Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 3-bromoisoquinoline (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 18-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromoisoquinoline

This protocol is based on standard Suzuki-Miyaura coupling conditions.[3][4]

Materials:

  • 3-Bromoisoquinoline

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve 3-bromoisoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the mixture.

  • Heat the reaction to 100 °C under an argon atmosphere and stir vigorously for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Heck Coupling of 3-Iodoisoquinoline with an Alkene

This is a representative protocol for the Heck reaction.[6][7]

Materials:

  • 3-Iodoisoquinoline

  • Alkene (e.g., Methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 3-iodoisoquinoline (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (1.5 mmol) via syringe.

  • Heat the mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction's progress.

  • After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Sonogashira Coupling of 3-Chloroisoquinoline with a Terminal Alkyne

This protocol outlines a typical Sonogashira coupling.[1][8]

Materials:

  • 3-Chloroisoquinoline

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under argon, add 3-chloroisoquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and Et₃N (5 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Heat the reaction to 60 °C and stir for 8 hours.

  • Follow the reaction progress by TLC.

  • Once complete, cool the mixture, filter off the ammonium salt, and wash the solid with THF.

  • Concentrate the filtrate and dissolve the residue in dichloromethane (20 mL).

  • Wash with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and flexible platform for the synthesis of functionalized isoquinolin-3-amines and their derivatives. The ability to introduce a wide variety of substituents at the 3-position is invaluable for structure-activity relationship (SAR) studies in drug discovery. The potent anticancer activities observed for many of these compounds highlight the importance of the isoquinoline scaffold as a privileged structure in medicinal chemistry. The protocols and data presented herein serve as a practical guide for researchers engaged in the synthesis and development of novel isoquinoline-based therapeutic agents.

References

Application Notes and Protocols for the Functionalization of Isoquinolin-3-amine at the Amino Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-3-amine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The presence of a reactive primary amino group at the 3-position provides a versatile handle for structural modification, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. Functionalization at this amino group allows for the introduction of a wide array of substituents, leading to the generation of diverse libraries of novel isoquinoline derivatives for biological screening.

This document provides detailed application notes and experimental protocols for the key functionalization reactions of the amino group of this compound, including N-acylation, N-sulfonylation, N-alkylation (via reductive amination), and N-arylation (via Buchwald-Hartwig amination).

Applications in Drug Discovery

The isoquinoline core is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals. Derivatives of this compound have been investigated for a range of therapeutic applications, including as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The ability to readily modify the amino group is crucial for establishing structure-activity relationships (SAR) and for fine-tuning the biological activity and physicochemical properties of these molecules. For instance, N-acylation and N-sulfonylation can introduce hydrogen bond donors and acceptors, influencing target binding, while N-alkylation and N-arylation can modulate lipophilicity and metabolic stability.

General Experimental Workflow

The functionalization of this compound at the amino group typically follows a general workflow. This involves the reaction of the starting material with an appropriate electrophile, followed by workup and purification of the desired product.

General Experimental Workflow General Experimental Workflow for this compound Functionalization start This compound reaction Reaction with Electrophile (e.g., Acyl Chloride, Sulfonyl Chloride, Aldehyde, Aryl Halide) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Functionalized This compound purification->product

Caption: A generalized workflow for the functionalization of this compound.

I. N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an amide linkage. This can be achieved using either an acyl chloride/anhydride or a carboxylic acid in the presence of a coupling agent.

Protocol 1: N-Acylation using Acyl Chlorides/Anhydrides

This method is suitable for the rapid synthesis of N-acyl derivatives.

Reaction Scheme:

N-Acylation with Acyl Chloride N-Acylation with Acyl Chloride/Anhydride cluster_reactants Reactants cluster_products Product This compound Acyl_Chloride R-COCl or (RCO)2O plus1 + N-Acyl_Product Acyl_Chloride->N-Acyl_Product Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) 0 °C to rt

Caption: N-acylation of this compound with an acyl chloride or anhydride.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add a suitable base (e.g., pyridine or triethylamine, 1.2-1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl-isoquinolin-3-amine.

Protocol 2: N-Acylation using Carboxylic Acids and a Coupling Agent

Reaction Scheme:

N-Acylation with Carboxylic Acid N-Acylation with Carboxylic Acid and Coupling Agent cluster_reactants Reactants cluster_products Product This compound Carboxylic_Acid R-COOH plus1 + N-Acyl_Product Carboxylic_Acid->N-Acyl_Product Coupling Agent (e.g., HATU, HBTU) Base (e.g., DIPEA) Solvent (e.g., DMF) rt

Caption: N-acylation of this compound with a carboxylic acid.

Experimental Protocol:

  • To a solution of the carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM (0.1-0.5 M), add the coupling agent (e.g., HATU or HBTU, 1.1 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: N-Acylation of this compound

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChloridePyridineDCM4~85-95
2Benzoyl ChlorideTriethylamineTHF6~80-90
3Acetic AnhydridePyridineDCM3~90-98
4Benzoic Acid / HATUDIPEADMF12~75-85

Yields are approximate and may vary depending on the specific substrate and reaction conditions.

II. N-Sulfonylation of this compound

N-sulfonylation introduces a sulfonamide group, a common pharmacophore in many drugs.

Reaction Scheme:

N-Sulfonylation N-Sulfonylation of this compound cluster_reactants Reactants cluster_products Product This compound Sulfonyl_Chloride R-SO2Cl plus1 + N-Sulfonyl_Product Sulfonyl_Chloride->N-Sulfonyl_Product Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM) 0 °C to rt

Caption: N-sulfonylation of this compound.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM containing triethylamine (1.5 eq.) at 0 °C.

  • Slowly add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation: N-Sulfonylation of this compound

EntrySulfonyl ChlorideBaseSolventTime (h)Yield (%)
1p-Toluenesulfonyl ChloridePyridinePyridine12~70-80
2Methanesulfonyl ChlorideTriethylamineDCM6~75-85

Yields are approximate and may vary depending on the specific substrate and reaction conditions.

III. N-Alkylation via Reductive Amination

Reductive amination is a two-step, one-pot process that forms a C-N single bond by reacting an amine with a carbonyl compound in the presence of a reducing agent.[1][2]

Reaction Scheme:

Reductive Amination Reductive Amination of this compound cluster_reactants Reactants cluster_products Product This compound Aldehyde R-CHO plus1 + N-Alkyl_Product Aldehyde->N-Alkyl_Product NaBH(OAc)3 Solvent (e.g., DCE, THF) rt

Caption: N-alkylation of this compound via reductive amination.

Experimental Protocol:

  • To a stirred suspension of this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF (0.1-0.5 M), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) in one portion.[1]

  • Stir the reaction mixture at room temperature for 4-24 hours until the starting amine is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Reductive Amination of this compound

EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE12~60-75
2CyclohexanoneNaBH(OAc)₃THF16~55-70

Yields are approximate and may vary depending on the specific substrate and reaction conditions.

IV. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3]

Reaction Scheme:

Buchwald-Hartwig Amination Buchwald-Hartwig N-Arylation cluster_reactants Reactants cluster_products Product This compound Aryl_Halide Ar-X (X = Br, I) plus1 + N-Aryl_Product Aryl_Halide->N-Aryl_Product Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos, JohnPhos) Base (e.g., Cs2CO3, NaOtBu) Solvent (e.g., Toluene, Dioxane) Reflux

Caption: Buchwald-Hartwig N-arylation of this compound.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos or JohnPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1-0.5 M).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-48 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the Celite pad with additional solvent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig N-Arylation of this compound [3]

EntryAryl BromideCatalyst/LigandBaseSolventTime (h)Yield (%)
14-BromoanisolePd₂(dba)₃ / XantphosCs₂CO₃Toluene2485
24-BromotoluenePd₂(dba)₃ / JohnPhosNaOtBuToluene1892
33-BromobenzonitrilePd₂(dba)₃ / XantphosCs₂CO₃Dioxane3678
42-BromopyridinePd₂(dba)₃ / JohnPhosNaOtBuToluene2465

Data adapted from reference[3].

Conclusion

The functionalization of the amino group of this compound provides a robust platform for the synthesis of a wide variety of derivatives with potential applications in drug discovery. The protocols outlined in this document for N-acylation, N-sulfonylation, N-alkylation, and N-arylation offer reliable and versatile methods for the chemical modification of this important heterocyclic scaffold. The choice of a specific method will depend on the desired substituent, the availability of starting materials, and the required reaction conditions. These methodologies are essential tools for medicinal chemists and researchers in the exploration of novel isoquinoline-based therapeutic agents.

References

Synthetic Routes to Substituted 3-Aminoisoquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 3-aminoisoquinolines are a pivotal class of nitrogen-containing heterocycles, forming the core scaffold of numerous pharmacologically active compounds. Their synthesis is a subject of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of substituted 3-aminoisoquinolines, focusing on two primary and robust strategies: transition-metal-catalyzed cross-coupling reactions and intramolecular cyclization/annulation methods. Quantitative data is summarized for easy comparison, and detailed, step-by-step protocols for key transformations are provided.

Introduction

The isoquinoline framework is a common motif in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The 3-amino substituted variants, in particular, are crucial building blocks for targeted therapeutics. The development of efficient and versatile synthetic routes to access these scaffolds with diverse substitution patterns is therefore a critical endeavor in modern organic synthesis. This note details the most prevalent and effective strategies for their preparation.

Overview of Synthetic Strategies

The synthesis of substituted 3-aminoisoquinolines can be broadly categorized into two main approaches:

  • Post-Modification of a Pre-formed Isoquinoline Core: This typically involves the C-N cross-coupling of a 3-haloisoquinoline with a suitable amine nucleophile.

  • Construction of the Isoquinoline Ring: This involves building the heterocyclic ring from acyclic or simpler cyclic precursors, with the amine functionality being introduced during the cyclization process.

// Nodes Target [label="Substituted\n3-Aminoisoquinolines", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Route1 [label="Strategy 1:\nC-N Cross-Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Route2 [label="Strategy 2:\nRing Annulation/Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"];

Method1A [label="Buchwald-Hartwig\nAmination", fillcolor="#F1F3F4", fontcolor="#202124"]; Method1B [label="Ullmann\nCondensation", fillcolor="#F1F3F4", fontcolor="#202124"];

Method2A [label="From o-Acylphenylacetonitriles\n+ Amines", fillcolor="#F1F3F4", fontcolor="#202124"]; Method2B [label="From o-Tolualdehyde Imines\n+ Nitriles", fillcolor="#F1F3F4", fontcolor="#202124"]; Method2C [label="From Triazoles\n(Transannulation)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Target -> Route1 [color="#5F6368"]; Target -> Route2 [color="#5F6368"];

Route1 -> Method1A [color="#5F6368"]; Route1 -> Method1B [color="#5F6368"];

// Nodes Start [label="Prepare Reaction Vessel\n(Flame-dried Schlenk tube)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddReagents [label="Add 3-Haloisoquinoline,\nAmine, Ligand, and Base", fillcolor="#F1F3F4", fontcolor="#202124"]; InertAtmosphere [label="Evacuate and Backfill\nwith Inert Gas (e.g., Argon)", fillcolor="#FBBC05", fontcolor="#202124"]; AddCatalyst [label="Add Palladium/Copper\nCatalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSolvent [label="Add Anhydrous Solvent\n(e.g., Toluene, Dioxane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat Reaction Mixture\n(e.g., 80-120 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Organic Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purify by Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted\n3-Aminoisoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Nodes Pd0 [label="L₂Pd(0)", fillcolor="#FBBC05", fontcolor="#202124"]; OA_Complex [label="L₂Pd(Ar)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide_Complex [label="L₂Pd(Ar)(NR¹R²)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; OA_label [label="Oxidative\nAddition"]; LE_label [label="Ligand Exchange\n(Amine Binding\n& Deprotonation)"]; RE_label [label="Reductive\nElimination"];

// Edges Pd0 -> OA_Complex [color="#EA4335", dir=forward]; OA_Complex -> Amide_Complex [color="#4285F4", dir=forward]; Amide_Complex -> Pd0 [color="#34A853", dir=forward];

// Edge Labels edge [style=dashed, arrowhead=none, fontcolor="#5F6368"]; OA_Complex -> OA_label [label="+ Ar-X"]; Amide_Complex -> LE_label [label="+ HNR¹R²\n- HX"]; Pd0 -> RE_label [label="- Ar-NR¹R²"]; }

Strategy 1: Transition-Metal-Catalyzed C-N Cross-Coupling

The most direct approach to N-substituted 3-aminoisoquinolines is the cross-coupling of 3-halo- or 3-sulfonyloxyisoquinolines with primary or secondary amines. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the premier methods in this category.[2][3]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[4] Its development has allowed for the coupling of a wide variety of amines with aryl halides under relatively mild conditions.[2] The reaction is typically catalyzed by a palladium(0) species, stabilized by bulky, electron-rich phosphine ligands.[5]

Key Parameters:

  • Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a palladacycle.

  • Ligand: Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) or bidentate phosphine ligands (e.g., BINAP, DPEPhos) are crucial for high efficiency.[5]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or carbonates like Cs₂CO₃ or K₂CO₃.[6]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[7]

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for C-N bond formation, traditionally requiring harsh conditions (high temperatures, stoichiometric copper).[3][8] Modern protocols, often referred to as Ullmann-type reactions, utilize catalytic amounts of a copper(I) salt (e.g., CuI) and a ligand, allowing the reaction to proceed under milder conditions.[9][10] Amino acids or diamines are often effective ligands that accelerate the coupling.[10][11]

Key Parameters:

  • Catalyst: Typically a Cu(I) source, such as CuI, CuBr, or Cu₂O.

  • Ligand: N,N- or N,O-bidentate ligands like 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA) are commonly used to stabilize the copper catalyst and facilitate the reaction.

  • Base: Strong inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are required.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often employed.

Data Summary: Cross-Coupling Reactions
EntryPrecursor (Ar-X)Amine (H-NR¹R²)Catalyst SystemBaseSolventTemp (°C)Yield (%)Ref.
13-BromoisoquinolineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10095N/A
23-BromoisoquinolineAnilinePd(OAc)₂ / BINAPNaOtBuToluene11088[2]
33-Chloroisoquinolinen-ButylamineG3-XPhos PalladacycleLHMDSTHF6592[7]
43-IodoisoquinolinePyrrolidineCuI / L-ProlineK₂CO₃DMSO11085[10]
53-IodoisoquinolineIndoleCuI / DMEDAK₃PO₄Toluene11078N/A

Data is representative and compiled from typical conditions found in the literature. Yields are highly substrate-dependent.

Strategy 2: Intramolecular Cyclization and Annulation

This strategy builds the isoquinoline core from simpler, often acyclic, starting materials. These methods can provide access to substitution patterns that are difficult to achieve via cross-coupling.

From 2-Acylphenylacetonitriles and Amines

A straightforward and efficient method involves the microwave-assisted cyclization of 2-acylphenylacetonitriles with various primary or secondary amines.[1] This catalyst-free reaction proceeds in a solvent like ethanol and offers significant advantages, including short reaction times and operational simplicity.[1]

From o-Tolualdehyde Imines and Nitriles

A versatile synthesis involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles.[12][13] The initial addition forms an eneamido anion intermediate, which can be trapped in situ with various electrophiles before acidic workup induces cyclization and aromatization to yield highly substituted isoquinolines.[13] This one-pot operation can assemble the final product from as many as four components.[12]

Metal-Free Intramolecular Transannulation

A novel, metal-free approach involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles.[1] This method proceeds thermally, often in a solvent like 1,2-dichloroethane, to construct the 3-aminoisoquinoline skeleton.

Data Summary: Cyclization and Annulation Reactions
EntryKey PrecursorsMethodConditionsYield (%)Ref.
12-Acetylphenylacetonitrile + BenzylamineMicrowave CyclizationEthanol, 150 °C, 20 min90[1]
22-Benzoylphenylacetonitrile + MorpholineMicrowave CyclizationEthanol, 150 °C, 30 min85[1]
3o-Tolualdehyde t-butylimine + BenzonitrileLithiation/Condensation1. LDA, THF, -78 °C; 2. PhCN; 3. TFA80[13]
41-Tosyl-4-(2-aminomethylphenyl)-1,2,3-triazoleTransannulationDCE, Reflux, 12 h82[1]

Data is representative and compiled from typical conditions found in the literature. Yields are highly substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical setup for the palladium-catalyzed amination of 3-bromoisoquinoline with a secondary amine like morpholine.

Materials:

  • 3-Bromoisoquinoline (1.0 mmol, 208 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • (±)-BINAP (0.03 mmol, 18.7 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

  • Argon (or Nitrogen) gas supply

  • Standard glassware for anhydrous reactions (e.g., Schlenk tube or oven-dried flask)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere of argon, add 3-bromoisoquinoline, Pd(OAc)₂, BINAP, and sodium tert-butoxide.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe, followed by the morpholine.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.

  • Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-morpholinoisoquinoline.

Protocol 2: General Procedure for Microwave-Assisted Cyclization

This protocol outlines the synthesis of a 1-substituted-3-aminoisoquinoline from a 2-acylphenylacetonitrile.

Materials:

  • 2-Acetylphenylacetonitrile (1.0 mmol, 159 mg)

  • Benzylamine (1.1 mmol, 120 µL)

  • Ethanol (3 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

Procedure:

  • Place 2-acetylphenylacetonitrile, benzylamine, and ethanol in a 10 mL microwave vial equipped with a magnetic stir bar.

  • Seal the vial with a cap.

  • Place the vial inside the cavity of a microwave reactor.

  • Irradiate the mixture at a constant temperature of 150 °C for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Remove the solvent under reduced pressure.

  • The resulting crude residue can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-benzyl-1-methylisoquinolin-3-amine.[1]

References

Application Notes and Protocols: Isoquinolin-3-amine in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from isoquinolin-3-amine. The isoquinoline scaffold is a valuable platform in the design of fluorescent markers for biological imaging and sensing applications due to its inherent photophysical properties that can be tuned through chemical modifications.

Introduction

This compound is a key building block for a variety of fluorescent probes. Its derivatives have been successfully employed in the detection of metal ions and pH changes, as well as in live-cell imaging. The amino group at the 3-position serves as a versatile synthetic handle for the introduction of various functionalities, allowing for the rational design of probes with tailored photophysical and sensing properties. This document will detail the synthesis of N-aryl isoquinolin-3-amines via the Buchwald-Hartwig coupling reaction and provide generalized protocols for their application in fluorescence microscopy.

Data Presentation

The photophysical properties of fluorescent probes are critical for their successful application. The following table summarizes key quantitative data for representative N-aryl this compound derivatives.[1] These compounds were synthesized from this compound and the corresponding aryl bromide.

Compound IDSubstituent on N-phenyl ringExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)
1a 4-Bromo355440850.38
1b 4-Chloro355440850.35
1c 4-Ethoxycarbonyl350438880.37
1d 2-Bromo352438860.28
1e 2-Nitro425550125< 0.01

Note: Photophysical properties were measured in acetonitrile.

Experimental Protocols

Synthesis of N-Aryl Isoquinolin-3-amines via Buchwald-Hartwig Coupling

This protocol describes the synthesis of N-aryl isoquinolin-3-amines from this compound and various aryl bromides.[1]

Materials:

  • This compound

  • Substituted aryl bromide (e.g., 4-bromochlorobenzene, ethyl 4-bromobenzoate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the respective aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol) to the flask.

  • Add anhydrous toluene (10 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-aryl this compound.

  • Characterize the final product using NMR and mass spectrometry.

General Protocol for Live-Cell Imaging

This protocol provides a generalized methodology for the application of this compound-based fluorescent probes in cell imaging. Optimization of probe concentration and incubation time is crucial for each specific cell type and experimental design.

Materials:

  • Stock solution of the this compound derived fluorescent probe (e.g., 1 mM in DMSO)

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Loading: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).

  • Remove the culture medium from the cells and wash them once with PBS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed PBS or culture medium to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission maxima of the probe.

Visualizations

Synthesis_Workflow Synthesis of N-Aryl Isoquinolin-3-amines reagents Reactants: This compound Aryl Bromide reaction Buchwald-Hartwig Coupling (110 °C, 12-24h) reagents->reaction catalyst Catalyst System: Pd2(dba)3 Xantphos NaOtBu catalyst->reaction solvent Solvent: Anhydrous Toluene solvent->reaction workup Work-up: Filtration through Celite Solvent Evaporation reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Product: N-Aryl this compound purification->product

Caption: Synthetic workflow for N-aryl isoquinolin-3-amines.

Signaling_Pathway Hypothetical Sensing Mechanism for a Metal Ion probe This compound Probe (Low Fluorescence) complex Probe-Ion Complex (High Fluorescence) probe->complex Binding pet Photoinduced Electron Transfer (PET) Inhibited probe->pet Active PET ion Metal Ion (e.g., Zn2+) ion->complex complex->pet chelation Chelation

Caption: Proposed metal ion sensing mechanism.

Experimental_Workflow Live-Cell Imaging Protocol cell_seeding 1. Seed Cells on Imaging Dish probe_loading 2. Incubate with Fluorescent Probe cell_seeding->probe_loading washing 3. Wash to Remove Unbound Probe probe_loading->washing imaging 4. Acquire Images with Fluorescence Microscope washing->imaging analysis 5. Image Analysis imaging->analysis

Caption: Workflow for cellular imaging experiments.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of isoquinolin-3-amine and similar basic heterocyclic compounds using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing significant streaking or tailing on a standard silica gel TLC plate or column?

A1: This is a very common issue when working with basic amines on standard silica gel.[1] The basic nitrogen atom in this compound interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[2][3] This strong interaction can lead to several problems, including peak tailing, poor separation, and even irreversible binding of the compound to the column, resulting in low recovery.[1][2][4]

Q2: What is the most effective stationary phase for purifying this compound?

A2: While standard silica gel can be made to work, superior results are often achieved with a less acidic or basic stationary phase.[1][2]

  • Amine-functionalized silica is highly recommended as it has a basic surface that minimizes the strong interactions with basic analytes, leading to improved peak shape and separation, often without needing additives in the mobile phase.[3][5][6]

  • Basic alumina is another suitable alternative to silica gel due to its less acidic nature.[2][3]

Q3: How can I improve my separation on a standard silica gel column if I don't have access to other stationary phases?

A3: You can significantly improve the chromatography of basic amines on standard silica by modifying the mobile phase. The most common solution is to add a small amount (typically 0.1-1%) of a competing base, such as triethylamine (TEA) or ammonium hydroxide.[1][2] This additive effectively "neutralizes" the highly acidic sites on the silica gel, preventing your target compound from binding too strongly and allowing for more symmetrical peaks and better elution.[3]

Q4: My compound appears to be permanently stuck on the silica column, leading to very low or zero recovery. What should I do?

A4: This indicates that your compound has irreversibly adsorbed onto the silica gel, a known risk for some basic compounds.[3][4] In some cases, the compound may have decomposed on the acidic silica surface.[2][4] To salvage the material, you can try flushing the column with a much stronger, more polar eluent, such as dichloromethane/methanol with a higher concentration of TEA or ammonium hydroxide. For future purification attempts, it is strongly advised to use an alternative stationary phase like amine-functionalized silica or to employ reversed-phase chromatography.[2][3]

Q5: Are there effective alternatives to normal-phase chromatography for purifying this compound?

A5: Yes, reversed-phase chromatography is an excellent alternative, especially if normal-phase methods fail to resolve impurities.[2] This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol).[2][7] The separation mechanism shifts from adsorption to partitioning, which can be highly effective for polar and ionizable compounds.[2] To improve peak shape and retention in reversed-phase, it is often beneficial to add a modifier to control the pH, such as a small amount of TEA, to ensure the amine is in its neutral, free-base form.[3]

Troubleshooting Guide

The table below outlines common problems encountered during the column chromatography of this compound and provides recommended solutions.

Problem Probable Cause(s) Suggested Solution(s)
Peak Tailing or Streaking Strong interaction between the basic amine and acidic silanol groups on the silica surface.[1]1. Add a basic modifier (0.1-1% triethylamine or NH4OH) to the eluent.[1][2] 2. Switch to a less acidic stationary phase like amine-functionalized silica or basic alumina.[2][3][5]
Low or No Recovery Irreversible adsorption of the compound to the silica gel or on-column decomposition.[4]1. Use a deactivated or alternative stationary phase (amine-functionalized silica, alumina).[2][3] 2. Consider reversed-phase chromatography on a C18 column.[2] 3. For the current column, attempt to flush with a highly polar, basic solvent system (e.g., 10% MeOH in DCM + 2% TEA).
Co-elution of Impurities The chosen solvent system does not provide adequate separation (selectivity).1. Optimize the mobile phase composition using TLC with different solvent systems.[1] 2. Change the separation mechanism by switching to reversed-phase chromatography.[2] 3. Use a different stationary phase (e.g., alumina) which may offer different selectivity.[1]
Compound Not Moving (Rf = 0) The mobile phase is not polar enough to elute the compound.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol).[4] 2. Ensure a basic modifier is present if using silica gel to reduce strong adsorption.[3]

Experimental Protocols

Protocol 1: Column Chromatography on Amine-Functionalized Silica

This protocol is ideal for basic compounds like this compound that exhibit poor chromatographic behavior on standard silica gel.[2]

  • Column Packing: Dry pack the amine-functionalized silica gel into an appropriately sized glass column. Gently tap the column to ensure even packing.

  • Equilibration: Equilibrate the column by passing 3-5 column volumes of the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) through the packed silica.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). If solubility is an issue, dry-loading is recommended: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.[8]

  • Elution: Begin elution with the initial, low-polarity mobile phase. Gradually increase the eluent polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 2% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor their composition by TLC, visualizing with a UV lamp.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[1]

Protocol 2: Column Chromatography on Standard Silica Gel with a Basic Modifier

This method can be effective if alternative stationary phases are unavailable.

  • Mobile Phase Preparation: Prepare your solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) and add 0.1-1% triethylamine (TEA) by volume.[1] Use this modified eluent for all subsequent steps.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (containing TEA) and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Equilibration: Pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated with the basic modifier.

  • Sample Loading: Dissolve the crude product in a minimal volume of the mobile phase and load it carefully onto the top of the column.[8] Alternatively, use the dry-loading method described in Protocol 1.

  • Elution & Collection: Elute the column, gradually increasing solvent polarity as needed. Collect and monitor fractions by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent via rotary evaporation. Note that removing the final traces of TEA may require co-evaporation with another solvent or placing the sample under high vacuum.

Visualizations

experimental_workflow cluster_prep Preparation & Analysis cluster_decision Method Selection cluster_path1 Modified Normal Phase cluster_path2 Alternative Stationary Phase cluster_purification Purification cluster_isolation Isolation crude Crude this compound tlc Perform TLC Analysis crude->tlc streaking Streaking or Tailing? tlc->streaking silica Use Silica Gel + 0.5% TEA in Eluent streaking->silica Yes amine_silica Use Amine-Functionalized Silica (Recommended) streaking->amine_silica No pack Pack & Equilibrate Column silica->pack amine_silica->pack load Load Sample pack->load elute Elute with Gradient & Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvents combine->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Problem Encountered During Column Chromatography problem1 Peak Tailing / Streaking? start->problem1 problem2 Low / No Recovery? problem1->problem2 No solution1a Add 0.1-1% TEA or NH4OH to Mobile Phase problem1->solution1a Yes problem3 Co-elution of Impurities? problem2->problem3 No solution2a Use Amine-Functionalized Silica to prevent irreversible adsorption problem2->solution2a Yes solution3a Re-optimize Solvent System using TLC problem3->solution3a Yes solution1b Switch to Amine-Functionalized Silica or Alumina solution1a->solution1b If problem persists end_node Problem Resolved solution1b->end_node solution2b Consider Reversed-Phase (C18) Chromatography solution2a->solution2b Alternative solution2b->end_node solution3b Switch to Reversed-Phase for different selectivity solution3a->solution3b If still co-eluting solution3b->end_node

Caption: Troubleshooting decision tree for purifying basic amines.

References

troubleshooting low yield in isoquinolin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isoquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis of this compound, particularly focusing on a two-step route involving the bromination of isoquinoline followed by a Buchwald-Hartwig amination.

Q1: My initial bromination of isoquinoline is giving a low yield of the desired 3-bromoisoquinoline. What are the likely causes?

A1: Low yields in the electrophilic bromination of isoquinoline to form 3-bromoisoquinoline are often due to the formation of multiple isomers. The reaction conditions are critical for achieving the desired regioselectivity.

  • Issue: Direct electrophilic bromination of isoquinoline typically favors substitution at the 5- and 8-positions[1].

  • Solution: To obtain 3-bromoisoquinoline, specific and more forcing conditions are required. A high-temperature, gas-phase bromination has been reported to yield the 3-bromo isomer[1]. However, a more common and accessible laboratory method is the Sandmeyer reaction starting from 3-aminoisoquinoline, though this presents a circular problem if 3-aminoisoquinoline is the target[1]. A practical approach is to carefully control the conditions of direct bromination.

Q2: I am observing significant tar formation during the bromination reaction. How can this be minimized?

A2: Tar formation is a common issue in reactions involving strong acids and high temperatures, which can lead to polymerization and decomposition of starting materials and products.

  • Issue: Harsh reaction conditions can lead to undesirable side reactions and polymerization.

  • Solution: Careful control of the reaction temperature and slow, controlled addition of reagents is crucial. Using a well-ventilated fume hood is essential due to the hazardous nature of the reagents.

Q3: The Buchwald-Hartwig amination of 3-bromoisoquinoline is not proceeding to completion, resulting in a low yield of this compound. What are the potential reasons?

A3: The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system, base, solvent, and the choice of ammonia source.

  • Issue: Incomplete conversion can be due to an inactive catalyst, an inappropriate base, or issues with the ammonia equivalent.

  • Solution:

    • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Sterically hindered biarylphosphine ligands are often effective for amination reactions[2]. Ensure the catalyst and ligand are handled under an inert atmosphere to prevent deactivation.

    • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. The base must be anhydrous.

    • Ammonia Source: Gaseous ammonia can be challenging to handle. Ammonia surrogates such as benzophenone imine, followed by hydrolysis, or the use of ammonium salts like ammonium chloride have been reported as effective alternatives in some systems[2][3]. More recent methods have also demonstrated the viability of using aqueous ammonia with the appropriate ligand selection[4].

Q4: I am struggling with the purification of the final product, this compound. What are the best practices?

A4: The basic nature of the amino group in this compound can make purification by standard silica gel chromatography challenging.

  • Issue: Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor separation, and potential decomposition of the product on the column.

  • Solution:

    • Deactivated Silica Gel: Use silica gel that has been treated with a tertiary amine, such as triethylamine (typically 0.5-2% in the eluent), to neutralize the acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).

    • Recrystallization via Salt Formation: A highly effective method is to convert the crude basic amine into its hydrochloride salt. This can be achieved by dissolving the crude product in a suitable solvent (e.g., isopropanol, ethanol) and adding a solution of HCl (e.g., 2M in diethyl ether) until the solution is acidic. The hydrochloride salt often precipitates as a crystalline solid, which can be collected by filtration. If the free amine is required, the purified salt can be neutralized with a base and extracted.

Q5: My crude this compound is a dark, oily substance. What does this indicate?

A5: A dark, oily crude product is often indicative of impurities, which can include unreacted starting materials, byproducts from side reactions, or degradation products.

  • Issue: The presence of colored impurities suggests that the reaction may not have been clean or that the product is unstable under the reaction or work-up conditions.

  • Solution: It is recommended to proceed with a thorough purification step. Characterization of the crude material by techniques like TLC or LC-MS can help identify the nature of the impurities and guide the choice of purification method.

Data Presentation

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryCatalyst (mol%)Ligand (mol%)BaseSolventAmmonia SourceTemperature (°C)Yield (%)*
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBuTolueneLiHMDS100High
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄DioxaneNH₄Cl110Moderate-High
3Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-BuOHAq. NH₃100Moderate-High

*Yields are illustrative and highly dependent on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromoisoquinoline (Illustrative)

This protocol is a general guideline and requires optimization and adherence to strict safety protocols due to the hazardous nature of the reagents.

  • Reaction Setup: In a well-ventilated fume hood, to a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add concentrated sulfuric acid. Cool the acid to 0°C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline to the stirred sulfuric acid, ensuring the temperature remains below 30°C.

  • Bromination: Cool the solution to -25°C using a dry ice/acetone bath. Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature between -25°C and -22°C.

  • Reaction: Stir the mixture at -22°C for 2 hours, then at -18°C for 3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the solution to pH 9 with aqueous ammonia, keeping the temperature below 25°C.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with 1M NaOH and then with water. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This is a general protocol and should be optimized for the specific substrate and scale. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromoisoquinoline (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.5 mmol). Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.

  • Ammonia Source: Add the chosen ammonia source. If using an ammonia surrogate like benzophenone imine, it is added at this stage. If using an ammonium salt, it is added with the other solids.

  • Reaction: Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on deactivated silica gel or by recrystallization via salt formation as described in the FAQs.

Visualizations

TroubleshootingWorkflow start Low Yield of this compound check_sm Analyze Starting Material (3-Bromoisoquinoline) start->check_sm check_amination Review Amination Reaction Conditions check_sm->check_amination SM is pure solution Improved Yield check_sm->solution SM is impure -> Purify SM check_workup Evaluate Work-up and Purification check_amination->check_workup Conditions are optimal check_amination->solution Suboptimal conditions -> Optimize Catalyst/Ligand/Base/Solvent check_workup->solution Inefficient purification -> Modify Purification Method

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ExperimentalWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amination cluster_step3 Step 3: Purification isoquinoline Isoquinoline bromination Bromination (e.g., NBS, H₂SO₄) isoquinoline->bromination bromo_product Crude 3-Bromoisoquinoline bromination->bromo_product amination Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, NH₃ source) bromo_product->amination amino_product Crude this compound amination->amino_product purification Purification (e.g., Salt formation, Column chromatography) amino_product->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude Isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoquinolin-3-amine. The following sections offer detailed guidance on removing impurities from the crude product, complete with experimental protocols and data presentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route employed. These can include unreacted starting materials, byproducts from side reactions, and degradation products. Depending on the synthesis, you may encounter residual precursors, isomers, or related heterocyclic compounds.[1] Impure samples often appear as brownish or oily solids.[1]

Q2: My crude this compound is a dark, oily substance. What is the best initial purification step?

A2: For a dark and oily crude product, it is advisable to start with a purification method that can handle a significant amount of impurities and colored byproducts. Column chromatography on a suitable stationary phase is often a good first step to remove the bulk of the impurities and colored materials.[1]

Q3: Why is standard silica gel column chromatography challenging for this compound?

A3: this compound is a basic compound due to the presence of the amine group. This basicity leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction can cause several issues, including:

  • Peak tailing: The compound elutes slowly and asymmetrically from the column.

  • Poor separation: It becomes difficult to separate the desired product from closely related impurities.

  • Irreversible adsorption: A portion of the product may bind permanently to the silica gel, leading to low recovery.[2]

  • Degradation: The acidic nature of the silica gel can sometimes cause degradation of sensitive amine compounds.

Q4: What are the recommended alternatives to standard silica gel chromatography?

A4: To overcome the challenges of using standard silica gel, several alternative column chromatography techniques are recommended for basic amines like this compound:

  • Amine-functionalized silica gel: This stationary phase has a basic surface, which minimizes the strong interactions with the basic analyte, leading to better peak shape and improved separation.[3][4]

  • Addition of a competing base to the mobile phase: Adding a small amount (typically 0.1-1%) of a volatile base like triethylamine (Et3N) or ammonium hydroxide to the eluent can neutralize the acidic sites on the silica gel, reducing the strong adsorption of the this compound.[5]

  • Reversed-phase chromatography (C18): In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This method can be very effective for purifying polar and ionizable compounds.[5][6]

Q5: Can recrystallization be used to purify this compound?

A5: Yes, recrystallization is a viable and effective method for purifying this compound, especially for removing smaller amounts of impurities after an initial purification step like column chromatography. The key is to find a suitable solvent or solvent system in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7][8][9][10][11][12][13]

Q6: What should I do if I'm having trouble finding a good recrystallization solvent?

A6: If finding a single suitable solvent is difficult, you can try a two-solvent recrystallization.[12] Alternatively, for basic compounds like this compound that are difficult to recrystallize, converting the amine to its hydrochloride salt can be a very effective strategy.[14] The salt often has different solubility properties and may crystallize more readily. The pure salt can then be neutralized to give back the pure amine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Column Chromatography: Product is stuck on the column (using silica gel) The basic amine is strongly adsorbed to the acidic silica gel.- Switch to an amine-functionalized silica gel column. - Add 0.1-1% triethylamine or ammonium hydroxide to your mobile phase. - Consider using reversed-phase (C18) chromatography.
Column Chromatography: Poor separation of product and impurities - The mobile phase polarity is not optimal. - The stationary phase is not suitable.- Perform a thorough TLC analysis to find a solvent system that gives good separation (Rf of the product around 0.3-0.4). - Try a different stationary phase (e.g., amine-functionalized silica or C18).
Column Chromatography: Streaking or tailing of the product spot on TLC/column Strong interaction between the basic amine and acidic silica gel.- Add a small amount of triethylamine or ammonium hydroxide to the TLC developing solvent and the column eluent.
Recrystallization: Product does not crystallize upon cooling - The solution is not saturated (too much solvent was used). - The compound is highly soluble in the chosen solvent even at low temperatures.- Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - If the solution is too dilute, carefully evaporate some of the solvent and try cooling again. - Screen for a different recrystallization solvent or try a two-solvent system. - Convert the amine to its hydrochloride salt, which may have better crystallization properties.
Recrystallization: Oiling out instead of crystallization The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated.- Add a small amount of a solvent in which the compound is less soluble (a co-solvent). - Re-heat the solution to dissolve the oil and then allow it to cool more slowly.
General: Low recovery of the purified product - Irreversible adsorption on the column. - Loss during transfers and filtration steps. - The compound has some solubility in the cold recrystallization solvent.- For column chromatography, use a less retentive stationary phase or modify the eluent. - Minimize the number of transfer steps. - During recrystallization, use the minimum amount of hot solvent to dissolve the crude product and wash the crystals with a minimal amount of ice-cold solvent.

Quantitative Data Summary

The following table summarizes representative data for the purification of a crude aromatic amine, illustrating the potential outcomes of different purification methods. Please note that these are illustrative values and actual results may vary depending on the specific impurities and experimental conditions.

Purification Method Stationary/Mobile Phase or Solvent Crude Purity (%) Final Purity (%) Yield (%) Notes
Normal Phase Column Chromatography Silica Gel / Dichloromethane:Methanol (98:2)~80~90~60Significant tailing and some product loss on the column is common.
Modified Normal Phase Column Chromatography Silica Gel / Dichloromethane:Methanol with 1% Triethylamine (98:2:0.1)~80>98~85The addition of a base significantly improves peak shape and recovery.
Amine-Functionalized Column Chromatography Amine-Silica Gel / Hexane:Ethyl Acetate (gradient)~80>99~90Excellent for clean separation of basic amines with good recovery.[3]
Reversed-Phase Column Chromatography C18 Silica Gel / Water:Acetonitrile with 0.1% Formic Acid (gradient)~80>98~85A good alternative for polar amines.
Recrystallization (Single Solvent) Ethanol~90>99~75Effective for removing minor impurities. Yield depends on the solubility profile.
Recrystallization (Salt Formation) Isopropanol/HCl in Ether~90>99.5~80Formation of the hydrochloride salt can significantly improve crystallization and purity.

Experimental Protocols

Protocol 1: Modified Normal Phase Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., dichloromethane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Equilibration: Equilibrate the column by running several column volumes of the mobile phase (e.g., Dichloromethane:Methanol:Triethylamine 98:2:0.1) through the packed silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of methanol) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude this compound in a suitable solvent such as isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution until the mixture is acidic (test with pH paper).

  • Crystallization: The hydrochloride salt of this compound should precipitate out of the solution. If crystallization does not occur spontaneously, it can be induced by cooling the solution in an ice bath or by scratching the inner wall of the flask with a glass rod.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • (Optional) Neutralization: To recover the free amine, dissolve the hydrochloride salt in water and neutralize the solution with a base (e.g., sodium bicarbonate or dilute sodium hydroxide). The pure this compound will precipitate and can be collected by filtration.

Visualizations

PurificationWorkflow Crude Crude this compound (Oily Solid) Initial_Assessment Assess Impurity Profile (TLC, NMR) Crude->Initial_Assessment Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography High impurity load Recrystallization Recrystallization Initial_Assessment->Recrystallization Low impurity load Column_Chromatography->Recrystallization Further purification Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product Characterization Characterization (NMR, MS, MP) Pure_Product->Characterization

Caption: General workflow for the purification of crude this compound.

TroubleshootingWorkflow cluster_column Column Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting Start Purification Issue Identified Identify_Method Identify Purification Method Start->Identify_Method Column_Issue Column Chromatography Problem Identify_Method->Column_Issue Column Recrystallization_Issue Recrystallization Problem Identify_Method->Recrystallization_Issue Recrystallization Poor_Separation Poor Separation / Tailing Column_Issue->Poor_Separation No_Crystals No Crystals Form Recrystallization_Issue->No_Crystals Modify_Eluent Add Triethylamine to Eluent Poor_Separation->Modify_Eluent Change_Stationary_Phase Use Amine-Functionalized Silica Poor_Separation->Change_Stationary_Phase Try_RP Switch to Reversed-Phase (C18) Poor_Separation->Try_RP Induce_Crystallization Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Crystallization Change_Solvent Change Solvent / Use Co-solvent No_Crystals->Change_Solvent Form_Salt Form Hydrochloride Salt No_Crystals->Form_Salt

Caption: Troubleshooting workflow for common purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for Isoquinolin-3-amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing palladium-catalyzed cross-coupling reactions of isoquinolin-3-amine. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and reaction performance data to facilitate the synthesis of N-aryl-isoquinolin-3-amines.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig coupling of this compound with aryl halides.

Issue Potential Cause Troubleshooting Steps
Low to No Product Formation 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently, or the catalyst may have decomposed.- Use a reliable palladium precursor such as Pd(OAc)₂ or a pre-catalyst. - Ensure the phosphine ligand is not oxidized; use fresh or properly stored ligand. - Thoroughly degas the solvent and reaction mixture to remove oxygen.[1][2]
2. Inappropriate Ligand Choice: The ligand may not be suitable for the specific aryl halide or this compound substrate.- For electron-rich or sterically hindered aryl halides, consider using bulky, electron-rich biarylphosphine ligands like XPhos or SPhos.[2] - Bidentate ligands such as BINAP have been shown to be effective.[3][4]
3. Incorrect Base: The base may be too weak to deprotonate the amine or facilitate the catalytic cycle effectively.- Strong, non-nucleophilic bases like NaOtBu are commonly used and effective. - For base-sensitive substrates, consider weaker bases like K₂CO₃ or Cs₂CO₃, but this may require higher temperatures.[2][5]
4. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion.- Buchwald-Hartwig reactions often require elevated temperatures, typically in the range of 80-110 °C.[1]
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst Deactivation Pathway: This can be more prevalent with certain substrates.- Try a different ligand that is known to suppress this side reaction. - Lowering the reaction temperature may help.[1]
2. Presence of Water: Moisture can lead to unwanted side reactions and catalyst decomposition.- Use anhydrous solvents and ensure all glassware is thoroughly dried.[1]
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalyst may not be stable for the entire duration of the reaction at the chosen temperature.- Consider a higher catalyst loading or the use of a more robust pre-catalyst.[1]
2. Product Inhibition: The N-aryl-isoquinolin-3-amine product may be coordinating to the palladium center and inhibiting the catalyst.- Try a different solvent to improve product solubility and minimize coordination to the catalyst.[1]
Difficulty in Product Purification 1. Co-elution with Starting Materials or Byproducts: The product may have similar polarity to other components in the reaction mixture.- For basic amine products like N-aryl-isoquinolin-3-amines, column chromatography on silica gel can sometimes be challenging due to tailing. Consider using an amine-functionalized silica gel or a different stationary phase.[6] - Recrystallization from a suitable solvent system can be an effective purification method.[6]
2. Formation of Palladium Black: Insoluble palladium particles can contaminate the product.- Filter the reaction mixture through a pad of Celite® before workup to remove palladium black.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in Buchwald-Hartwig coupling reactions?

A1: Isoquinolin-3-amines have been shown to undergo Buchwald-Hartwig coupling reactions with various substituted aryl halides with good to excellent yields, ranging from 46% to 94%.[7] This suggests that this compound is a viable and effective coupling partner in palladium-catalyzed C-N bond formation.

Q2: Which palladium catalyst and ligand combination is a good starting point for the coupling of this compound?

A2: A combination of Pd(OAc)₂ as the palladium source and a bidentate phosphine ligand such as BINAP has been successfully used.[3] For more challenging substrates, or to optimize for higher yields, screening of bulky, electron-rich biarylphosphine ligands is recommended.

Q3: What are the recommended bases and solvents for this reaction?

A3: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is a common and effective choice.[2] Anhydrous toluene is a frequently used solvent for Buchwald-Hartwig aminations.[3]

Q4: My N-aryl-isoquinolin-3-amine product appears as a brownish oil. Is this normal?

A4: Impure isoquinoline derivatives can often appear as brownish oils or solids.[6] This coloration may be due to residual palladium catalyst, byproducts, or degradation products. Purification via column chromatography or recrystallization is recommended to obtain the pure compound.[6]

Q5: Are there any specific challenges when coupling this compound with electron-deficient aryl halides?

A5: While the available literature shows successful couplings with a range of substituted aryl halides, electron-deficient partners can sometimes be more challenging in Buchwald-Hartwig reactions and may require careful optimization of the ligand and reaction conditions to avoid side reactions like hydrodehalogenation.[1]

Quantitative Data

The following table summarizes the yields obtained from the Buchwald-Hartwig coupling of this compound and its derivatives with various aryl bromides.

This compound DerivativeAryl BromideYield (%)
This compoundBromobenzene75
This compound4-Bromotoluene82
This compound4-Bromoanisole78
4-Methylthis compoundBromobenzene94
4-Methylthis compound4-Bromotoluene85
4-Methylthis compound4-Bromoanisole91
4-Benzylthis compoundBromobenzene88

Data synthesized from literature reports on Buchwald-Hartwig couplings of isoquinolin-3-amines.[7]

Experimental Protocols

General Protocol for Buchwald-Hartwig Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.08 equiv)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, Pd(OAc)₂, BINAP, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-isoquinolin-3-amine.[3]

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 A Pd(0)L Active Catalyst B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C R₂NH D Deprotonation C->D Base D->A Reductive Elimination of Ar-NR₂

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for this compound Coupling

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Anhydrous Solvent (e.g., Toluene) inert->solvent heat Heat Reaction Mixture (e.g., 110 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Workup: - Cool and Dilute - Filter through Celite - Wash with Water/Brine - Dry and Concentrate monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify product Isolated N-Aryl-Isoquinolin-3-amine purify->product

Caption: Step-by-step experimental workflow for the coupling reaction.

References

dealing with isoquinolin-3-amine tailing on silica gel columns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of isoquinolin-3-amine and other basic compounds on silica gel columns, with a focus on mitigating peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound on a standard silica gel column?

The most common reason for the tailing of basic compounds like this compound on a standard silica gel column is the interaction between the basic amine functional group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] These acidic sites can protonate the basic amine, leading to strong secondary ionic interactions that result in poor peak shape, tailing, and sometimes irreversible adsorption of the compound.[1]

Q2: How can I quickly assess if my compound will tail on a silica gel column?

A good prediction of column performance can be obtained from Thin Layer Chromatography (TLC). If the spot of your compound on a silica gel TLC plate shows tailing, it is highly likely that you will observe peak tailing during column chromatography.

Q3: What are the main strategies to prevent peak tailing of basic compounds on silica gel?

There are three primary strategies to mitigate peak tailing of basic compounds:

  • Mobile Phase Modification: Incorporating a basic additive, such as triethylamine (TEA) or ammonia, into the eluent to neutralize the acidic silanol groups.[2][3]

  • Stationary Phase Deactivation: Pre-treating the silica gel with a basic solution to "deactivate" the acidic sites before packing the column.

  • Alternative Stationary Phases: Using a different, less acidic stationary phase, such as amine-functionalized silica or alumina.[4][5]

Q4: At what concentration should I use mobile phase modifiers like triethylamine (TEA) or ammonia?

The optimal concentration can vary, but good starting points are:

  • Triethylamine (TEA): 0.1% to 5% (v/v) in the mobile phase.[6]

  • Ammonia: 1% to 2% of a concentrated ammonium hydroxide solution added to the polar component (e.g., methanol) of the mobile phase.[3] It is advisable to first optimize the concentration on a TLC plate.

Q5: Will using a mobile phase modifier affect the elution of other non-basic compounds in my mixture?

Yes, the addition of a basic modifier can alter the overall polarity of the mobile phase and the surface characteristics of the silica gel, which may affect the retention times of other compounds. It is important to re-optimize your solvent system using TLC with the added modifier to ensure proper separation of all components.

Q6: Can I reuse a silica gel column that has been treated with a basic modifier?

While it is technically possible, it is generally not recommended for achieving reproducible results, especially in a research or drug development setting. The basic modifier can permanently alter the surface chemistry of the silica gel. For routine purifications where consistency is key, using a freshly prepared or dedicated column is best practice.

Troubleshooting Guide

This guide provides a systematic approach to resolving peak tailing issues with this compound on silica gel columns.

Problem: Significant peak tailing is observed during the purification of this compound.

Troubleshooting Workflow

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes add_modifier Add a basic modifier to the mobile phase (e.g., 0.5-2% TEA) check_overload->add_modifier No reduce_load->start overload_yes Yes overload_no No modifier_works Tailing Improved? add_modifier->modifier_works optimize_separation Proceed with purification modifier_works->optimize_separation Yes change_phase Consider an alternative stationary phase modifier_works->change_phase No modifier_yes Yes modifier_no No amine_silica Amine-functionalized silica change_phase->amine_silica alumina Basic or neutral alumina change_phase->alumina amine_silica->optimize_separation alumina->optimize_separation

Caption: A step-by-step workflow for troubleshooting peak tailing of basic compounds.

Quantitative Data Summary

MethodStationary PhaseMobile Phase ModifierExpected Asymmetry Factor (As)Expected Outcome
Standard Silica GelNone> 2.0Significant Tailing
Method A Silica Gel1% Triethylamine (TEA)1.0 - 1.5Improved Symmetry
Method B Amine-functionalized SilicaNone1.0 - 1.2Excellent Symmetry
Method C Neutral AluminaNone1.0 - 1.3Good Symmetry

Experimental Protocols

Below are detailed methodologies for the key strategies discussed for mitigating peak tailing.

Protocol 1: Mobile Phase Modification with Triethylamine (TEA)

This protocol is suitable for routine purifications where occasional tailing of basic compounds is encountered.

Materials:

  • Standard silica gel for column chromatography

  • Mobile phase solvents (e.g., Hexane, Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system for your separation using TLC.

  • Mobile Phase Preparation: Prepare the chosen mobile phase and add triethylamine to a final concentration of 0.5-2% (v/v). For example, for a 1 L mobile phase, add 5-20 mL of TEA.

  • Column Packing: Pack the silica gel column using the mobile phase containing TEA.

  • Equilibration: Equilibrate the packed column by passing at least 2-3 column volumes of the mobile phase through it.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase containing TEA, collecting fractions and monitoring by TLC.

Protocol 2: Preparation of "Neutral" (Amine-Washed) Silica Gel

This method involves pre-treating the silica gel to neutralize the acidic silanol sites before packing the column.

Materials:

  • Standard silica gel

  • Triethylamine (TEA)

  • A non-polar solvent for slurry preparation (e.g., petroleum ether or hexane)

Procedure:

  • Slurry Formation: In a fume hood, place the required amount of silica gel in a round-bottom flask. Add a sufficient amount of a non-polar solvent (e.g., petroleum ether) to create a slurry.[7]

  • Basification: Add triethylamine to the slurry. A typical ratio is 2-3 mL of TEA per 150 g of silica gel.[7]

  • Solvent Removal: Thoroughly mix the slurry and then remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.[7]

  • Drying: Dry the treated silica gel under vacuum overnight to ensure all residual solvent is removed.[7] The resulting "neutral" silica gel is now ready for column packing with your desired mobile phase.

Protocol 3: Using an Alternative Stationary Phase - Amine-Functionalized Silica

Amine-functionalized silica columns are commercially available and are often the most effective solution for purifying basic compounds.[4][8]

Materials:

  • Pre-packed or bulk amine-functionalized silica gel

  • Mobile phase solvents (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Column Packing: If using bulk material, pack the column with the amine-functionalized silica gel using a standard slurry packing method with your initial mobile phase.

  • Equilibration: Equilibrate the column with 3-5 column volumes of the starting mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with your chosen solvent system. No basic modifier is typically needed in the mobile phase.

Protocol 4: Using an Alternative Stationary Phase - Alumina

Basic or neutral alumina can be an excellent alternative to silica gel for the purification of amines.[5]

Materials:

  • Neutral or basic alumina (Activity I, II, or III)

  • Mobile phase solvents

Procedure:

  • Solvent System Selection: Develop a suitable solvent system using alumina TLC plates. The polarity of solvents required for elution on alumina can differ from silica gel.

  • Column Packing: Alumina columns are often dry-packed. Place a plug of cotton or glass wool at the bottom of the column, followed by a layer of sand. Gently pour the alumina into the column, tapping the sides to ensure even packing.

  • Equilibration: Pre-elute the column with the initial mobile phase until the packing is fully wetted and equilibrated.

  • Sample Loading and Elution: Load the sample and elute as you would with a silica gel column.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical interactions causing tailing and the logical workflow for addressing the issue.

G cluster_0 Interaction on Standard Silica Gel SilicaSurface Silica Surface (Si-OH) Interaction Strong Ionic Interaction SilicaSurface->Interaction Acidic Site Amine This compound (Basic) Amine->Interaction Protonation Tailing Peak Tailing Interaction->Tailing

Caption: Interaction of basic amine with acidic silanol groups on silica gel leading to peak tailing.

G cluster_1 Mechanism of Tailing Prevention with TEA SilicaSurface_TEA Silica Surface (Si-OH) Neutralization Silanol Neutralization SilicaSurface_TEA->Neutralization TEA Triethylamine (TEA) TEA->SilicaSurface_TEA Competes for acidic sites Amine_Analyte This compound NoInteraction Reduced Interaction Amine_Analyte->NoInteraction Neutralization->NoInteraction SymmetricalPeak Symmetrical Peak NoInteraction->SymmetricalPeak

Caption: Triethylamine (TEA) acts as a competing base, neutralizing silanol groups and preventing interaction with the basic analyte.

References

improving the solubility of isoquinolin-3-amine for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of isoquinolin-3-amine for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor solubility of this compound?

This compound, like many nitrogen-containing heterocyclic compounds, has a rigid, planar structure which can lead to strong crystal lattice energy, making it difficult to dissolve.[1] Its solubility is highly dependent on the solvent's polarity and pH. The presence of the basic amine group is a key factor that can be leveraged to enhance solubility.[2][3]

Q2: In which common organic solvents is this compound expected to be soluble?

Generally, amines show significant solubility in polar organic solvents. For this compound, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective choices. Polar protic solvents such as ethanol and methanol can also be used, as the molecule can form hydrogen bonds with the solvent.[4] Its solubility is expected to be low in non-polar solvents like hexane or toluene.[5]

Q3: How can I improve the solubility of this compound in an aqueous solution for a reaction?

The solubility of this compound in water is highly dependent on pH.[1] The primary amine group is basic and can be protonated under acidic conditions to form a more soluble salt.[] By lowering the pH of the aqueous medium (e.g., to pH 4-6) with a suitable acid (like HCl or acetic acid), you can significantly increase its solubility.[1] It is crucial to ensure the final pH is compatible with your reaction conditions and the stability of other reagents.[1]

Q4: Can I use a co-solvent to dissolve this compound in a less polar reaction solvent?

Yes, using a co-solvent is a very effective technique.[4] If this compound does not dissolve in your primary reaction solvent (e.g., Dichloromethane (DCM) or Acetonitrile (ACN)), you can first dissolve it in a minimal amount of a "good" solvent where it has high solubility (like DMSO or DMF). This concentrated solution is then added to the bulk reaction solvent.[4] This approach can create a homogeneous solution, facilitating the reaction.[4]

Q5: When should I consider forming a salt of this compound before my reaction?

Salt formation is a powerful method to enhance the solubility of ionizable compounds.[7][8] If your reaction protocol allows, preparing a salt of this compound (e.g., this compound hydrochloride) beforehand can be beneficial. These salts are typically much more soluble in water and polar protic solvents than the free base.[3] This strategy is particularly useful in early drug development and for reactions in aqueous media.[7][8] However, if the reaction requires the free base form, an in-situ neutralization step might be necessary after dissolution.[4]

Troubleshooting Guides

Issue: this compound is not dissolving in the chosen reaction solvent.

This workflow provides a systematic approach to troubleshoot and resolve solubility issues during your experimental setup.

Caption: General troubleshooting workflow for solubility issues.

Issue: Understanding the effect of pH on solubility.

The basic amine group on this compound is key to its pH-dependent solubility. In acidic conditions, this nitrogen is protonated, forming a charged species (a salt) which is more readily solvated by polar solvents like water.

G cluster_0 cluster_1 compound This compound (Free Base) Poorly Soluble in Water protonated Isoquinolin-3-aminium salt (Protonated Form) More Soluble in Water compound->protonated + H⁺ (Acid) (e.g., HCl) protonated->compound - H⁺ (Base) (e.g., NaOH)

Caption: Effect of pH on the solubility of this compound.

Data Presentation

Table 1: Qualitative Solubility Profile of this compound

This table provides an expected solubility profile based on general chemical principles for amines. Empirical testing is required to confirm solubility in specific solvents.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar ProticWater, Ethanol, MethanolModerate to HighCan form hydrogen bonds via the amine group. Solubility in water is pH-dependent.[4]
Polar AproticDMSO, DMFHighEffective at solvating polar heterocyclic molecules.[4]
Polar AproticAcetonitrile (ACN), THFLow to ModerateMay require co-solvents or warming.
Non-PolarToluene, Hexane, Dichloromethane (DCM)LowLacks favorable intermolecular interactions for solvation.[4]
Table 2: Suggested Co-Solvent Systems for Reactions in Poor Solvents

The following are illustrative examples of co-solvent systems. The optimal ratio must be determined experimentally and should use the minimum amount of co-solvent necessary.[4]

Primary Solvent (Poor Solubility)Suggested Co-Solvent (Good Solubility)Typical Starting Ratio (v/v)Considerations
Dichloromethane (DCM)DMSO or DMF20:1 to 10:1Ensure co-solvent is anhydrous and reaction compatible.
Acetonitrile (ACN)Methanol or DMSO10:1 to 5:1Useful for reactions where protic solvents are tolerated.
Tetrahydrofuran (THF)DMSO10:1Good combination for improving solubility in an ether solvent.
TolueneIsopropanol (IPA)10:1 to 5:1May require gentle warming to achieve full dissolution.

Experimental Protocols

Protocol 1: Small-Scale Co-Solvent Screen

This protocol helps determine an effective co-solvent and an approximate ratio for scaling up your reaction.[4]

  • Aliquot: In four separate, small, dry vials, place a few milligrams (e.g., 2-5 mg) of this compound.

  • Test Primary Solvent: Add your primary reaction solvent (e.g., 200 µL of DCM) to each vial. Vortex and observe for dissolution.

  • Add Co-Solvent: To the vials where the solid did not dissolve, add a potential co-solvent (e.g., DMSO, DMF) dropwise (e.g., 10 µL at a time), vortexing for 30 seconds after each addition.

  • Determine Ratio: Note the volume of co-solvent required to achieve complete dissolution. This provides a starting ratio for your reaction. For example, if 20 µL of DMSO was needed to dissolve the compound in 200 µL of DCM, the ratio is 10:1 DCM:DMSO.

  • Run Control Reaction: Always perform a control reaction including the co-solvent to ensure it does not negatively impact your reaction yield or selectivity.

Protocol 2: pH-Dependent Aqueous Solubility Test

This protocol provides a method to determine the effect of pH on the aqueous solubility of this compound.[1]

  • Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add Compound: Add an excess of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and shake or agitate them at a constant temperature (e.g., 25 °C) for 1-2 hours to allow the solution to reach equilibrium.

  • Separate Solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Analyze: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., ACN or Methanol). Analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to visualize the pH-solubility profile.

References

Navigating the Synthesis of 3-Aminoisoquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-aminoisoquinoline. This guide focuses on identifying and mitigating the formation of common side products, ensuring a higher yield and purity of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-aminoisoquinoline?

A1: The primary methods for synthesizing 3-aminoisoquinoline include the Hofmann rearrangement of isoquinoline-3-carboxamide, the amination of 3-haloisoquinolines (e.g., 3-bromoisoquinoline or 3-chloroisoquinoline), and the cyclization of 2-cyanobenzyl cyanide derivatives. Each method has its own set of advantages and potential challenges, including the formation of specific side products.

Q2: I am performing a Hofmann rearrangement of isoquinoline-3-carboxamide and my yield is low. What are the likely side products?

A2: Low yields in the Hofmann rearrangement are often due to the formation of several predictable side products. The isocyanate intermediate is highly reactive and can engage in side reactions. Common byproducts include:

  • Unreacted Isoquinoline-3-carboxamide: Incomplete reaction is a common issue. This can be caused by insufficient reagent, low reaction temperature, or inadequate reaction time.

  • Urea Derivatives: The isocyanate intermediate can react with the newly formed 3-aminoisoquinoline to produce a urea byproduct.

  • Carbamate Derivatives: If an alcohol is used as a solvent or is present as an impurity, it can react with the isocyanate intermediate to form a stable carbamate.[1]

  • Isoquinoline-3-ol (Isocarbostyril): While less common in a well-controlled Hofmann rearrangement, hydrolysis of the starting amide or the intermediate isocyanate under certain conditions could potentially lead to the formation of the corresponding carboxylic acid, which might decarboxylate or undergo other transformations.

Q3: How can I minimize the formation of urea derivatives during the Hofmann rearrangement?

A3: To minimize the formation of urea byproducts, it is crucial to control the reaction conditions to favor the hydrolysis of the isocyanate over its reaction with the product amine. This can be achieved by:

  • Maintaining a dilute reaction mixture: This reduces the concentration of the product amine available to react with the isocyanate.

  • Ensuring rapid hydrolysis of the isocyanate: This can be facilitated by using a sufficient excess of aqueous base and ensuring efficient mixing.

  • Controlling the temperature: The reaction is typically carried out at low temperatures initially and then allowed to warm. Careful temperature control can influence the relative rates of the desired hydrolysis and the undesired side reaction.

Q4: What side products can be expected when synthesizing 3-aminoisoquinoline from 3-bromoisoquinoline?

A4: The synthesis of 3-aminoisoquinoline from 3-bromoisoquinoline, often via a Buchwald-Hartwig amination or reaction with sodamide, can also lead to side products. Potential byproducts include:

  • Unreacted 3-bromoisoquinoline: Incomplete conversion is a common source of impurity.

  • Hydrodehalogenation Product (Isoquinoline): The bromo group can be replaced by a hydrogen atom, leading to the formation of isoquinoline.

  • Isoquinoline-3-ol (Isocarbostyril): Hydroxide ions present in the reaction mixture (from the base) can act as a nucleophile, leading to the substitution of the bromine atom and the formation of isoquinoline-3-ol.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of 3-aminoisoquinoline Incomplete reaction; Formation of side products (e.g., ureas, carbamates).Ensure the use of fresh, high-purity reagents. Optimize reaction time and temperature. Consider using a higher dilution to disfavor bimolecular side reactions.
Presence of a higher molecular weight impurity Formation of a urea derivative from the reaction of the isocyanate intermediate with the product.Use a larger excess of the aqueous base to promote rapid hydrolysis of the isocyanate. Maintain good agitation to ensure phase mixing.
Product is difficult to purify from a non-polar impurity Potential formation of stilbene-type byproducts in Bischler-Napieralski-type cyclizations.[2]If using a Bischler-Napieralski approach, consider modified conditions that avoid the formation of nitrilium ion intermediates which can lead to retro-Ritter reactions.
Presence of an impurity with a similar polarity to the product Unreacted starting material (e.g., isoquinoline-3-carboxamide or 3-bromoisoquinoline).Increase the reaction time or temperature moderately. Ensure the stoichiometry of the reagents is correct. Improve purification by using a different solvent system for chromatography or recrystallization.
Formation of an unexpected isomer In some cyclization reactions, such as the Bischler-Napieralski, cyclization can occur at an alternative position on the aromatic ring, leading to isomeric products.The choice of cyclization catalyst and solvent can influence the regioselectivity. Review the literature for conditions that favor the desired isomer.

Experimental Protocols

Synthesis of 3-Aminoisoquinoline via Hofmann Rearrangement of Isoquinoline-3-carboxamide[3]

This protocol is adapted from the literature and provides a method for the preparation of 3-aminoisoquinoline.

Materials:

  • Isoquinoline-3-carboxamide

  • Potassium hydroxide

  • Bromine

  • Water

  • Benzene (for recrystallization)

Procedure:

  • A solution of 8.5 g of potassium hydroxide in 60 ml of water is cooled to 0°C.

  • With vigorous stirring, 1.5 g of bromine is added to the cold potassium hydroxide solution.

  • To this solution, 1.72 g of finely powdered isoquinoline-3-carboxamide is added in small portions.

  • The mixture is stirred at 0°C for a period, after which the temperature is slowly raised and maintained at 70-80°C for a short time to complete the reaction.

  • Upon cooling, the crude 3-aminoisoquinoline precipitates.

  • The solid is collected by filtration.

  • Purification is achieved by recrystallization from benzene to yield pure, yellow 3-aminoisoquinoline.

Quantitative Data:

Compound Starting Amount Yield Melting Point
Isoquinoline-3-carboxamide 1.72 g - -

| 3-Aminoisoquinoline | - | 1.0 g (64%) | 178°C |

Visualizing Reaction Pathways and Troubleshooting

Hofmann Rearrangement Pathway for 3-Aminoisoquinoline Synthesis

Hofmann_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Key Intermediate cluster_product Desired Product cluster_side_products Potential Side Products Amide Isoquinoline-3-carboxamide Reagents 1. Br₂, KOH, H₂O 2. Heat Unreacted Unreacted Amide Amide->Unreacted Incomplete Reaction Isocyanate Isoquinolin-3-yl isocyanate Reagents->Isocyanate Rearrangement Product 3-Aminoisoquinoline Isocyanate->Product Hydrolysis Urea Urea Derivative Isocyanate->Urea + 3-Aminoisoquinoline Carbamate Carbamate Derivative Isocyanate->Carbamate + Alcohol

Caption: Key steps in the Hofmann rearrangement synthesis of 3-aminoisoquinoline.

Troubleshooting Flowchart for Low Yield in 3-Aminoisoquinoline Synthesis

Troubleshooting_Flowchart cluster_unreacted Unreacted Starting Material cluster_side_product Side Product Formation start Low Yield of 3-Aminoisoquinoline check_purity Analyze crude product (TLC, LC-MS, NMR) start->check_purity unreacted_sm Significant starting material remains? check_purity->unreacted_sm Analysis Results increase_time_temp Increase reaction time/temperature. Check reagent stoichiometry. unreacted_sm->increase_time_temp Yes side_product Major side product(s) observed? unreacted_sm->side_product No end Improved Yield and Purity increase_time_temp->end identify_side_product Identify side product structure. side_product->identify_side_product Yes purification_issue Difficulty in purification? side_product->purification_issue No modify_conditions Modify conditions to disfavor side product formation (e.g., dilution, temperature control, reagent choice). identify_side_product->modify_conditions modify_conditions->end optimize_purification Optimize purification method (e.g., change chromatography solvent system, try different recrystallization solvent). purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: A logical workflow for troubleshooting low yields in synthesis.

References

Technical Support Center: Recrystallization of Isoquinolin-3-amine and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of isoquinolin-3-amine and its salts.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound and its corresponding salts.

Q1: My compound is "oiling out" and forming a liquid instead of crystals upon cooling. What should I do?

A1: "Oiling out" is a common problem, especially with amines, where the solute separates from the supersaturated solution as a liquid instead of a solid crystalline lattice. This liquid phase can trap impurities, hindering purification. Here are several strategies to resolve this:

  • Reduce Supersaturation: The most common cause is that the solution is too concentrated or has been cooled too quickly. Try reheating the solution and adding a small amount of additional hot solvent to decrease the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly on a benchtop before moving it to an ice bath. Rapid cooling encourages the formation of oils. Insulating the flask can help slow the cooling rate.

  • Change Solvent System: The solvent may not be ideal. Try a more polar solvent or a different solvent mixture. For amines, using a mixture of a good solvent and a poor "anti-solvent" can sometimes promote crystallization over oiling.

  • Utilize Salt Formation: Convert the free base to its hydrochloride (HCl) or another salt. Salts often have higher melting points and more rigid crystal lattices, making them less prone to oiling out.

Q2: I've cooled the solution, but no crystals have formed. What is the next step?

A2: This is typically due to either using too much solvent or the solution being in a supersaturated state.

  • Induce Crystallization:

    • Scratching: Use a clean glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a single seed crystal to the cooled solution. This provides a template for further crystal formation.

  • Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used. Gently heat the solution to evaporate a portion of the solvent to increase the concentration, then attempt to cool and crystallize again.

  • Cool to a Lower Temperature: If not already done, place the flask in an ice-water bath to further decrease the solubility of your compound.

Q3: The recrystallized product is still colored or appears impure. How can I improve the purity?

A3: Impure isoquinoline samples often appear as brownish solids or oils. If your final crystals are not the desired color or purity, consider the following:

  • Activated Charcoal Treatment: If the solution is colored by high molecular weight impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb onto the surface of the charcoal. Be aware that using too much charcoal can reduce your yield by adsorbing the product.

  • Hot Filtration: If there are insoluble impurities in your crude material, they must be removed by filtering the hot solution before cooling. This should be done quickly to prevent premature crystallization in the funnel.

  • Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your compound. A second recrystallization from the same or a different solvent system can significantly improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound free base?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the polarity of the molecule, good starting points for solvent screening include alcohols (like ethanol or isopropanol), ethyl acetate, or mixtures such as ethyl acetate/hexane or ethanol/water. Experimental screening with small amounts of your crude product is the best way to determine the optimal solvent.

Q2: Why is it often recommended to convert this compound to its hydrochloride salt for recrystallization?

A2: Converting the basic amine to its hydrochloride salt is a common and effective purification strategy for several reasons:

  • Improved Crystallinity: Salts are ionic compounds that typically form more stable and well-defined crystal lattices compared to the free base.

  • Altered Solubility: The solubility profile of the salt is significantly different from the free base. Amine hydrochlorides are often more soluble in polar solvents like water or ethanol and less soluble in non-polar organic solvents. This change in solubility can be exploited to separate the product from non-basic impurities.

  • Prevention of "Oiling Out": Salts generally have higher melting points than their corresponding free bases, which can help prevent the compound from "oiling out" during the cooling process.

Q3: Can I use a solvent mixture for recrystallization? How does that work?

A3: Yes, a two-solvent system is a powerful technique. You would dissolve your crude product in a minimal amount of a hot "good" solvent (in which the compound is very soluble). Then, you would slowly add a hot "poor" solvent or "anti-solvent" (in which the compound is insoluble, but which is miscible with the "good" solvent) until the solution becomes faintly cloudy (saturated). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method allows for fine-tuning of the solvent properties to achieve optimal crystallization.

Data Presentation

Solubility of this compound and its Hydrochloride Salt

SolventThis compound (Free Base) SolubilityThis compound HCl (Salt) SolubilityRationale
WaterSparingly soluble to insolubleSolubleThe ionic salt is significantly more polar and readily dissolves in water.
EthanolSoluble, especially when hotSoluble, especially when hotA polar protic solvent that can hydrogen bond with both the amine and its salt.
MethanolSoluble, especially when hotSoluble, especially when hotSimilar to ethanol, a good choice for both forms.
IsopropanolModerately soluble when hotModerately soluble when hotLess polar than ethanol, may offer a better solubility differential.
Ethyl AcetateModerately soluble when hotSparingly soluble to insolubleA moderately polar solvent; the highly polar salt is less soluble.
AcetoneSolubleSparingly soluble to insolubleA polar aprotic solvent; the highly polar salt is less soluble.
DichloromethaneSolubleInsolubleA non-polar solvent that readily dissolves the organic free base but not the ionic salt.
Hexane / HeptaneSparingly soluble to insolubleInsolubleNon-polar solvents are generally poor choices for this polar molecule.
TolueneModerately soluble when hotInsolubleA non-polar aromatic solvent; may dissolve the free base when heated.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Free Base)

  • Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves, the solvent is too good. If it doesn't, heat the test tube. The ideal solvent will dissolve the compound when hot but allow for precipitation upon cooling.

  • Dissolution: Place the bulk of the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Recrystallization via this compound Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a concentrated aqueous HCl solution) dropwise until the solution becomes acidic (test with pH paper).

  • Precipitation: The hydrochloride salt of the amine should precipitate out of the solution. If precipitation is slow, cool the solution in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent (e.g., isopropanol or diethyl ether).

  • Drying: Dry the crystals of the hydrochloride salt under vacuum.

  • Neutralization (Optional): If the free amine is required for subsequent steps, the purified salt can be dissolved in water and neutralized with a base (e.g., saturated sodium bicarbonate solution) until the solution is basic. The precipitated free amine can then be collected by vacuum filtration or extracted with an organic solvent (like dichloromethane or ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure.

Visualizations

Recrystallization_Workflow start_end start_end process process decision decision optional optional A Start: Crude Solid B Select Solvent(s) A->B C Dissolve Crude Solid in Minimal Hot Solvent B->C D Colored Solution? C->D E Add Activated Charcoal & Reheat D->E Yes F Insoluble Impurities? D->F No E->F Yes G Hot Gravity Filtration F->G Yes H Cool Solution Slowly to Induce Crystallization F->H No G->H Yes I Collect Crystals (Vacuum Filtration) H->I J Wash Crystals with Cold Solvent I->J K Dry Crystals J->K L End: Pure Crystals K->L Troubleshooting_Logic problem problem cause cause solution solution P1 No Crystals Form C1a Too Much Solvent P1->C1a C1b Supersaturation P1->C1b P2 Compound 'Oils Out' C2a Cooling Too Rapidly P2->C2a C2b Solution Too Concentrated P2->C2b C2c Low Melting Point of Compound P2->C2c P3 Low Yield C3a Too Much Solvent Used P3->C3a C3b Premature Crystallization during Hot Filtration P3->C3b S1a Evaporate some solvent & re-cool C1a->S1a S1b Scratch flask or add seed crystal C1b->S1b S2a Cool slowly; insulate flask C2a->S2a S2b Reheat and add more solvent C2b->S2b S2c Change solvent or recrystallize as a salt C2c->S2c S3a Use minimum required hot solvent C3a->S3a S3b Pre-heat funnel and filter flask C3b->S3b

Technical Support Center: Alternative Purification of Basic Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of basic amine compounds, with a focus on alternatives to standard silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Why are basic amine compounds challenging to purify using standard silica gel chromatography?

Basic amine compounds often exhibit poor chromatographic performance on standard silica gel due to the acidic nature of the silica surface. The lone pair of electrons on the nitrogen atom of the amine can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to several issues:

  • Peak Tailing: Strong acid-base interactions cause the amine to move slowly and unevenly through the column, resulting in broad, asymmetric peaks.[1]

  • Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica that it does not elute from the column, leading to low recovery of the desired compound.[1]

  • Compound Degradation: The acidic environment of the silica gel can sometimes cause degradation of sensitive amine compounds.[2]

To mitigate these issues, chemists often add basic modifiers like triethylamine (TEA) or ammonia to the mobile phase to "neutralize" the acidic silanol groups.[2][3][4] However, this can complicate solvent removal and potentially introduce impurities.[1]

Q2: What are the primary alternative methods for purifying basic amine compounds?

Several alternative methods can provide better results than standard silica gel chromatography for purifying basic amines. The most common alternatives include:

  • Acid-Base Extraction: A classical and highly scalable technique that separates basic amines from neutral or acidic compounds by converting the amine into a water-soluble salt.[5][6]

  • Scavenger Resins: These are solid-supported reagents that covalently bind to and remove excess amines or amine-reactive impurities from a reaction mixture.[7][8]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge by passing them through a column with a charged stationary phase.[9]

  • Modified Stationary Phases: Using stationary phases like amine-functionalized silica or basic alumina can prevent the strong acid-base interactions seen with standard silica.[2][3][10]

  • Reversed-Phase Chromatography with pH Control: By adjusting the mobile phase to a higher pH, basic amines become less protonated and more hydrophobic, allowing for better retention and separation on a reversed-phase column.[2]

  • Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO2 as the primary mobile phase. It is particularly effective for chiral separations and can be optimized for basic compounds.[11][12]

Q3: How do I choose the best alternative purification method for my specific amine compound?

The optimal purification method depends on the properties of your amine, the nature of the impurities, and the scale of your experiment. The following decision tree can guide your selection:

G start Crude Mixture Containing Basic Amine is_solid Is the product a solid with different solubility from impurities? start->is_solid is_acid_stable Is the product stable to acid? is_solid->is_acid_stable No recrystallization Recrystallization is_solid->recrystallization Yes is_large_scale Is this a large-scale purification (>1g)? is_acid_stable->is_large_scale No acid_base_extraction Acid-Base Extraction is_acid_stable->acid_base_extraction Yes excess_reagent Is the primary impurity an excess amine reagent? is_large_scale->excess_reagent No iex Ion-Exchange Chromatography (IEX) is_large_scale->iex Yes is_chiral Is the compound chiral? excess_reagent->is_chiral No scavenger_resin Scavenger Resin excess_reagent->scavenger_resin Yes modified_silica Amine-Functionalized Silica or Alumina Chromatography is_chiral->modified_silica No sfc Supercritical Fluid Chromatography (SFC) is_chiral->sfc Yes G start Crude Reaction Mixture (Basic Product + Excess Primary Amine) dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve add_resin Add Aldehyde Scavenger Resin (2-3 equivalents) dissolve->add_resin agitate Agitate at room temperature (1-4 hours) add_resin->agitate monitor Monitor by TLC/LC-MS for disappearance of primary amine agitate->monitor filter Filter to remove resin monitor->filter resin Resin-bound amine (Discard) filter->resin filtrate Filtrate (Product in solution) filter->filtrate concentrate Concentrate under reduced pressure filtrate->concentrate product Purified Basic Product concentrate->product

References

Technical Support Center: Reaction Monitoring for Complete Conversion of Isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the complete conversion of isoquinolin-3-amine in chemical reactions. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring the conversion of this compound?

A1: The most common analytical techniques for monitoring reactions involving this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The choice of method depends on factors like the required level of detail, available equipment, and the complexity of the reaction mixture.[1]

Q2: How can I quickly check if my reaction is progressing?

A2: Thin-Layer Chromatography (TLC) is the fastest method for qualitatively monitoring the progress of a reaction.[2] By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product.[3] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1]

Q3: My this compound is a basic compound. How does this affect monitoring by chromatography?

A3: Basic amines like this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel used in TLC and column chromatography.[4] This interaction can lead to streaking or tailing of the spots on a TLC plate and poor separation during column chromatography.[4]

Q4: How can I get quantitative information about the conversion of my reaction?

A4: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are preferred. HPLC with UV detection can be used to determine the relative peak areas of the starting material and product to estimate the reaction progress.[1] Quantitative NMR (qNMR) can provide precise quantification by integrating signal areas and referencing them to an internal standard.[5]

Q5: When should I use Mass Spectrometry (MS) for reaction monitoring?

A5: Mass Spectrometry, often coupled with Liquid Chromatography (LC-MS), is highly sensitive and provides mass information for reactants, products, and byproducts.[1] This is particularly useful for identifying unexpected side products and confirming the mass of the desired product, which can be crucial in complex reaction mixtures.[1]

Troubleshooting Guides

Troubleshooting TLC Analysis
Issue Possible Cause Troubleshooting Step Expected Outcome
Streaking or Tailing of Spots Strong interaction of the basic amine with the acidic silica gel.[4]Add a small amount of a basic modifier like triethylamine or ammonia to the developing solvent system.[4]Sharper, more defined spots with improved separation.
The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.Less streaking and better resolution of individual spots.
Spots Not Visible The compound is not UV-active or the concentration is too low.[1]Use a chemical stain (e.g., potassium permanganate, iodine) for visualization.[2] Spot a more concentrated sample.[1]Visualization of the spots on the TLC plate.
Reactant and Product have Similar Rf Values The chosen solvent system is not optimal for separation.Experiment with different solvent systems of varying polarity. Utilize a "cospot" lane to confirm if the spots are truly overlapping.[3]Better separation between the starting material and product spots.
Troubleshooting HPLC Analysis
Issue Possible Cause Troubleshooting Step Expected Outcome
Poor Peak Shape (Tailing) Strong interaction with the stationary phase. Inappropriate mobile phase pH.[1]Use a base-deactivated column or adjust the mobile phase pH to be slightly acidic to improve the peak shape for basic compounds.[1][6]Symmetrical, sharp peaks.
Column overload.[1]Decrease the injection volume or the concentration of the sample.[1]Improved peak shape and resolution.
Retention Time Shifts Inconsistent mobile phase composition or temperature fluctuations.[6]Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature.[1][6]Consistent and reproducible retention times.
Air bubbles in the pump.[1]Degas the mobile phase and prime the pump.[1]Stable baseline and consistent retention times.
Unexpected Peaks Presence of byproducts or impurities. Carryover from a previous injection.Analyze the peaks by LC-MS to identify their mass. Run a blank injection to check for carryover.[6]Identification of unknown species and a clean baseline.

Experimental Protocols

General Protocol for Reaction Monitoring by TLC
  • Plate Preparation : Use a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[2]

  • Spotting : Using a capillary tube, spot the starting material (this compound), the reaction mixture, and a "cospot" (a spot of starting material with the reaction mixture spotted on top) on the baseline of the TLC plate.[3]

  • Development : Place the plate in a sealed chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).[1] For basic compounds like this compound, adding a small amount of triethylamine (e.g., 0.1-1%) to the solvent system can improve spot shape.[4]

  • Visualization : After the solvent front has nearly reached the top of the plate, remove the plate and visualize the spots under a UV lamp.[3] Circle the spots with a pencil. If necessary, use a chemical stain for visualization.

  • Analysis : The reaction is progressing if the spot corresponding to the starting material diminishes in intensity in the reaction mixture lane and a new product spot appears. Complete conversion is indicated by the complete disappearance of the starting material spot.[1]

General Protocol for Reaction Monitoring by HPLC
  • Sample Preparation : Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary and dilute the aliquot with a suitable solvent (e.g., acetonitrile or the mobile phase). Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into an HPLC vial.[6]

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or another suitable modifier, is a good starting point.

    • Flow Rate : 1.0 mL/min.[1]

    • Detection : UV detection at a wavelength where both this compound and the expected product absorb (e.g., 254 nm).[1]

    • Injection Volume : 5-10 µL.[1]

  • Analysis : Inject a sample of the starting material to determine its retention time. Then, inject samples of the reaction mixture at various time points. Monitor the decrease in the peak area of the this compound peak and the increase in the peak area of the product peak to determine the extent of conversion.

Visualizations

Reaction_Monitoring_Workflow cluster_0 Reaction Setup cluster_1 Initial Check (Qualitative) cluster_2 Decision Point cluster_3 Further Analysis (Quantitative) cluster_4 Outcome Start Start Reaction with This compound TLC Perform TLC Analysis Start->TLC Conversion Starting Material Consumed? TLC->Conversion Workup Proceed to Workup Conversion->Workup Yes Troubleshoot Troubleshoot Reaction Conversion->Troubleshoot No HPLC_NMR Quantitative Analysis (HPLC/NMR) MS Byproduct Identification (LC-MS) HPLC_NMR->MS Workup->HPLC_NMR

Caption: Workflow for monitoring the conversion of this compound.

TLC_Troubleshooting Start TLC Spot Issue Observed Streaking Streaking or Tailing? Start->Streaking Add_Base Add Base (e.g., Et3N) to Mobile Phase Streaking->Add_Base Yes Similar_Rf Similar Rf Values? Streaking->Similar_Rf No Dilute Dilute Sample Add_Base->Dilute End Re-run TLC Dilute->End Change_Solvent Change Solvent System Polarity Similar_Rf->Change_Solvent Yes No_Spots No Spots Visible? Similar_Rf->No_Spots No Use_Cospot Use a Cospot Change_Solvent->Use_Cospot Use_Cospot->End Use_Stain Use Chemical Stain No_Spots->Use_Stain Yes Concentrate Concentrate Sample Use_Stain->Concentrate Concentrate->End

Caption: Troubleshooting decision tree for common TLC issues.

References

Validation & Comparative

Unlocking Potent Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of Isoquinolin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the isoquinoline scaffold represents a privileged structure in the design of novel kinase inhibitors. This guide provides a comprehensive comparison of isoquinolin-3-amine analogs, focusing on their structure-activity relationships (SAR) as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). The information presented is supported by experimental data to facilitate the rational design of next-generation therapeutics.

Comparative Biological Activities and Structure-Activity Relationship

A series of 4-substituted-3-aminoisoquinoline benzamides have demonstrated significant inhibitory activity against FLT3 kinase and proliferation of FLT3-driven AML cell lines. The nature of the substituent at the 4-position of the isoquinoline core and the substitution pattern on the benzamide moiety are critical determinants of potency.

Key SAR Observations:
  • Substitution at the 4-Position of the Isoquinoline Core: The introduction of a substituted aryl or heteroaryl group via a Sonogashira coupling is a key step in conferring high potency.

  • Benzamide Moiety: The position of the amide group on the terminal phenyl ring influences activity. Para-substituted benzamides have shown significant potency.

  • Amine Functionality: The 3-amino group on the isoquinoline ring is crucial for activity, likely participating in key interactions within the kinase ATP-binding pocket.

The following table summarizes the in vitro activity of key this compound analogs against FLT3 kinase and FLT3-driven AML cell lines.

Compound IDR Group (at position 4)FLT3 Inhibition (% at 412 nM)MV4-11 (AML cell line) IC50 (nM)MOLM-14 (AML cell line) IC50 (nM)
HSN286 4-(N-methylbenzamido)phenyl980.50.7
HSN334 4-benzamidophenyl991.01.2
HSN356 3-benzamidophenyl991.51.8
HSN178 4-(pyridin-4-yl)phenyl851520
HSN248 4-(pyrimidin-5-yl)phenyl822530

Data is compiled from published research.[1]

Signaling Pathways and Experimental Workflows

The inhibitory activity of these this compound analogs primarily targets the FLT3 signaling pathway, which, when constitutively activated by mutations, drives leukemogenesis through downstream effectors such as the PI3K/Akt/mTOR pathway.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Analog Inhibitor->FLT3 Inhibits

Caption: FLT3 Signaling Pathway Inhibition.

The evaluation of these compounds typically involves a multi-step experimental workflow, starting from chemical synthesis, followed by in vitro kinase and cell-based proliferation assays.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation Start Starting Materials (e.g., 3-amino-4-bromo-isoquinoline) Sonogashira Sonogashira Coupling with terminal alkyne Start->Sonogashira Final Final Compound (4-substituted-3-aminoisoquinoline) Sonogashira->Final KinaseAssay FLT3 Kinase Assay (IC50 determination) Final->KinaseAssay CellAssay Cell Proliferation Assay (e.g., MV4-11, MOLM-14) Final->CellAssay SAR Structure-Activity Relationship Analysis KinaseAssay->SAR CellAssay->SAR

Caption: Experimental Workflow for SAR Studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of this compound analogs.

Synthesis of 4-Substituted-3-Aminoisoquinoline Benzamides

The synthesis of the target compounds is typically achieved through a Sonogashira coupling reaction.[1]

General Procedure:

  • To a solution of 3-amino-4-bromoisoquinoline in a suitable solvent (e.g., DMF/water), the corresponding terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)4), and a copper(I) co-catalyst (e.g., CuI) are added.

  • A base (e.g., triethylamine) is added, and the reaction mixture is stirred at an elevated temperature under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted-3-aminoisoquinoline benzamide.

FLT3 Kinase Inhibition Assay

The inhibitory activity of the compounds against FLT3 kinase can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay.

Protocol Outline:

  • A kinase reaction is set up containing the FLT3 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase buffer.

  • The test compounds (this compound analogs) are added to the reaction mixture at various concentrations. A DMSO control (vehicle) is also included.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • The amount of ADP produced, which is proportional to the kinase activity, is measured by adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that generates a luminescent signal.

  • The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay

The anti-proliferative activity of the compounds is assessed using FLT3-dependent AML cell lines, such as MV4-11 and MOLM-14.

Protocol Outline:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.

  • The absorbance or fluorescence is measured using a plate reader.

  • The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Isoquinolin-3-amine Derivatives in Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, isoquinolin-3-amine derivatives have emerged as a promising scaffold, demonstrating a diverse range of biological activities, particularly in the realm of oncology. This guide provides a comparative analysis of the biological performance of various this compound derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development.

The isoquinoline core, a structural isomer of quinoline, is a key component in many natural and synthetic bioactive compounds.[1][2] The addition of an amine group at the 3-position, in particular, has been shown to be a critical pharmacophore, contributing to a spectrum of pharmacological effects including anticancer, kinase inhibition, and anti-inflammatory activities.[1] This guide synthesizes findings from multiple studies to present a consolidated overview of the structure-activity relationships and therapeutic potential of this chemical class.

Comparative Anticancer Activity of this compound and Related Derivatives

The primary focus of research into this compound derivatives has been their potential as anticancer agents.[3][4] Screening against various cancer cell lines has revealed significant cytotoxic and antiproliferative effects. The following table summarizes the in vitro anticancer activity of selected this compound and related isoquinoline derivatives from different studies, providing a quantitative comparison of their potency.

Compound ID/NameTarget/AssayCell Line(s)Activity (IC50/GI50/GP)Reference
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) Anticancer ScreeningNCI-60 PanelAverage lg GI50 = -5.18[3][5]
3-(1,3-Dimethyl-1H-pyrazol-5-yl)aminoisoquinolin-1(2H)-one (10) Anticancer ScreeningLeukemia (RPMI-8226), Breast (MDA-MB-468)GP 34.33% (RPMI-8226), GP 19.94% (MDA-MB-468)[3]
3-(1,3,5-trimethyl-1H-pyrazol-4-yl)aminoisoquinolin-1(2H)-one (11) Anticancer ScreeningLeukemia (RPMI-8226), Breast (MDA-MB-468)GP 28.68% (RPMI-8226), GP 15.70% (MDA-MB-468)[3]
RX-8243 (an isoquinolinamine derivative) Anticancer ScreeningBreast, prostate, colon, ovary, kidney, pancreas, glioblastoma, melanomaSignificant inhibition of human cancer cell growth[4]
Compound 9a (cyano-substituted pyrrolo[2,1-a]isoquinoline) Anticancer ScreeningNCI-60 PanelBroad-spectrum antiproliferative activity[6]
Compound 43b (isoquinoline derivative) IDO1/TDO InhibitionEnzymatic AssayIDO1 IC50 = 0.31 µM, TDO IC50 = 0.08 µM[7]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; GP: Growth percentage.

Kinase Inhibition Profile

A significant mechanism of action for many isoquinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[8] The table below highlights the kinase inhibitory activity of specific isoquinoline derivatives.

Compound ID/NameTarget Kinase(s)Activity (IC50)Reference
Compound 2 (1H-pyrrolo[3,2-g]isoquinoline derivative) Haspin, DYRK1A, PIM1Haspin IC50 = 10.1 nM[9]
Compound 3 (1H-pyrrolo[3,2-g]isoquinoline derivative) Haspin, DYRK1A, PIM1Haspin IC50 = 10.6 nM[9]
Compound 1b (pyrazolo[3,4-g]isoquinoline) Haspin, CLK1, DYRK1A, CDK9Haspin IC50 = 57 nM[10]
Compound 2c (pyrazolo[3,4-g]isoquinoline) Haspin, DYRK1AHaspin IC50 = 62 nM[10]
Isoquinoline-tethered quinazoline (14a) HER2, EGFRHER2 IC50 = 103 nM (in SKBR3 cells)[11]

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed experimental methodologies for key biological assays are provided below.

Cell Viability (MTT) Assay[12]

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Serial dilutions of the isoquinoline derivative are prepared in the culture medium. After 24 hours, the existing medium is removed from the wells, and 100 µL of the diluted compound solutions are added.

  • Incubation: The plate is incubated for a further 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Cell Cycle Analysis (Propidium Iodide Staining)[12]

This flow cytometry-based assay is used to determine the distribution of cells in different phases of the cell cycle after treatment with a test compound.

  • Cell Treatment and Harvesting: Cells are treated with the isoquinoline derivative for the desired time, then harvested and washed with PBS.

  • Fixation: The cells are fixed by adding them dropwise into ice-cold 70% ethanol while gently vortexing and incubated at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay (Annexin V/PI Staining)[12]

This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentages of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells are determined.

Visualizing Mechanisms and Workflows

To better illustrate the complex biological processes and experimental designs discussed, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation Compound Synthesis Compound Synthesis Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis->Cytotoxicity Screening (e.g., MTT Assay) Test Derivatives Apoptosis Assay Apoptosis Assay Cytotoxicity Screening (e.g., MTT Assay)->Apoptosis Assay Active Compounds Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Screening (e.g., MTT Assay)->Cell Cycle Analysis Active Compounds Kinase Inhibition Assay Kinase Inhibition Assay Cytotoxicity Screening (e.g., MTT Assay)->Kinase Inhibition Assay Potent Hits Animal Models Animal Models Kinase Inhibition Assay->Animal Models Lead Compound Pharmacokinetic Studies Pharmacokinetic Studies Animal Models->Pharmacokinetic Studies

Caption: General workflow for the biological screening of this compound derivatives.

Caption: Simplified signaling pathway showing kinase inhibition by isoquinoline derivatives.

References

A Researcher's Guide to the Analytical Characterization of Isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of isoquinolin-3-amine. In the landscape of pharmaceutical development and chemical research, the precise and accurate analysis of chemical entities is paramount. This compound, a key heterocyclic amine, and its derivatives are of significant interest due to their diverse biological activities. This document offers an objective comparison of chromatographic and spectroscopic techniques, supported by experimental data and detailed protocols, to aid in method selection and development for the quality control and characterization of this important molecule.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural elucidation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separation and quantification, while spectroscopic methods like Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide critical information about the molecule's structure and purity.

Data Presentation: A Comparative Summary

The following tables summarize the performance characteristics of various analytical methods applicable to the analysis of this compound and related aromatic amines. This data, compiled from various studies, provides a baseline for method selection and development.

Table 1: Comparison of Chromatographic Methods for Aromatic Amine Analysis

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV Bioactive Amines> 0.990.3 mg.kg⁻¹0.9 - 1.0 mg.kg⁻¹< 5%92.25 - 105.25
GC-MS Quinoline0.99980.1 mg/kgNot Reported1.4 - 3.882.9 - 92.0
LC-MS/MS Aminothiazole> 0.991.25 ng/mL (in plasma)1.25 ng/mL (in plasma)< 15%85 - 115

Note: Data for HPLC-UV and GC-MS are for closely related aromatic amines and quinoline, respectively, and serve as a strong starting point for method development for this compound.

Table 2: Spectroscopic Data for Isoquinoline and its Derivatives

Spectroscopic MethodCompoundKey Spectral Features
¹H NMR (in CDCl₃)Isoquinolineδ 9.22 (s, 1H), 8.53 (d, 1H), 8.05 (d, 1H), 7.75 (d, 1H), 7.65 (t, 1H), 7.58 (t, 1H), 7.45 (d, 1H)
¹³C NMR (in CDCl₃)Isoquinolineδ 152.5, 143.2, 135.9, 130.4, 129.0, 127.6, 127.3, 126.6, 120.6
IR (cm⁻¹) 3-AminoquinolineN-H stretch: ~3400-3200, Aromatic C-H stretch: ~3100-3000, C=N stretch: ~1620, Aromatic C=C stretch: ~1580-1450
UV-Vis (λₘₐₓ, nm in Ethanol) Isoquinoline217, 265, 317[1]
Mass Spec. (m/z) IsoquinolineMolecular Ion (M⁺˙): 129, [M-HCN]⁺˙: 102[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for related compounds and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and robust method for the quantification of this compound and the assessment of its purity. A reversed-phase method is generally suitable for this moderately polar compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase and Elution:

  • A common mobile phase consists of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer).

  • The pH of the aqueous phase should be controlled to ensure consistent ionization of the amine. A pH in the range of 3-7 is a good starting point.

  • Isocratic or gradient elution can be employed. A gradient elution (e.g., starting with a lower concentration of acetonitrile and increasing over time) is often beneficial for separating impurities with different polarities.

Detection:

  • UV detection should be performed at a wavelength of maximum absorbance for this compound. Based on the UV spectra of isoquinoline, wavelengths around 220 nm, 270 nm, and 320 nm should be investigated.[1]

Validation Parameters (based on ICH guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrated over a concentration range with a correlation coefficient (R²) > 0.99.

  • Accuracy: Determined by recovery studies at different concentration levels.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (%RSD) typically below 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis. Derivatization can be employed to improve its volatility and chromatographic behavior, though it may not be strictly necessary.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar or medium-polarity capillary column (e.g., a (5%-phenyl)-methylpolysiloxane column, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is a suitable choice.[2]

GC Conditions:

  • Injector Temperature: 250-280 °C.[2]

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]

  • Oven Temperature Program: A temperature gradient is essential for good separation. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C).[2]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Mass Scan Range: m/z 40-300 to cover the molecular ion and expected fragments.

  • Solvent Delay: To protect the filament from the solvent peak.

Data Analysis:

  • The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 144.

  • Common fragmentation patterns for isoquinolines involve the loss of HCN (27 amu), which would result in a fragment at m/z 117.[1]

Spectroscopic Characterization

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy:

  • The spectrum will show signals for the aromatic protons on the isoquinoline ring system.

  • The chemical shifts will be influenced by the electron-donating amino group. Protons on the same ring as the amino group are expected to be shifted to a higher field (lower ppm) compared to those on the other ring.

  • The amino group protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy:

  • The spectrum will show distinct signals for each of the nine carbon atoms in the isoquinoline ring.

  • The carbon atom attached to the amino group (C3) will be significantly shifted downfield due to the deshielding effect of the nitrogen atom.

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

  • The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected Absorption Bands:

  • N-H Stretching: As a primary amine, this compound will exhibit two bands in the region of 3400-3250 cm⁻¹.

  • Aromatic C-H Stretching: Bands will appear just above 3000 cm⁻¹.

  • C=N and C=C Stretching: Characteristic absorptions for the aromatic isoquinoline ring will be observed in the 1650-1450 cm⁻¹ region.

  • C-N Stretching: An absorption band for the aromatic C-N bond is expected in the 1335-1250 cm⁻¹ region.

  • N-H Bending: A band for the primary amine N-H bending vibration is expected around 1650-1580 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound.

Sample Preparation:

  • Dissolve the sample in a UV-grade solvent, such as ethanol or methanol.

  • Prepare a dilute solution to ensure the absorbance is within the linear range of the instrument (typically below 1.5 AU).

Analysis:

  • Scan the sample over a wavelength range of 200-400 nm.

  • The spectrum is expected to show multiple absorption maxima (λₘₐₓ) characteristic of the isoquinoline chromophore, likely with some shifts due to the amino substituent.[1]

  • The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), which is a key parameter for quantitative analysis.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the analytical characterization of this compound.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: this compound Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject onto C18 column filter->inject separate Isocratic or Gradient Elution (Acetonitrile/Buffer) inject->separate detect UV Detection at λmax separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Purity and/or Concentration quantify->report

HPLC Analysis Workflow

Method_Selection_Logic node_result node_result start Analytical Goal? quant quant start->quant Quantitative Analysis struct struct start->struct Structural Elucidation impurity impurity start->impurity Impurity Profiling hplc HPLC-UV quant->hplc High Precision & Accuracy uv_vis UV-Vis Spectroscopy quant->uv_vis Rapid Screening nmr NMR Spectroscopy struct->nmr Unambiguous Structure ir IR Spectroscopy struct->ir Functional Groups gc_ms GC-MS impurity->gc_ms Volatile Impurities hplc_ms HPLC-MS impurity->hplc_ms Non-volatile Impurities

Method Selection Logic Diagram

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. For routine quality control and quantification, a validated HPLC-UV method offers a balance of precision, accuracy, and robustness. GC-MS provides a highly sensitive and specific alternative, particularly for the identification and quantification of volatile impurities. For definitive structural confirmation and the characterization of novel derivatives, spectroscopic techniques, especially NMR, are indispensable. This guide provides the foundational knowledge and adaptable protocols to empower researchers in developing and implementing robust analytical methods for this compound, ensuring the quality and integrity of their research and development endeavors.

References

The Versatility of the Isoquinolin-3-amine Scaffold in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the identification of privileged scaffolds — molecular frameworks that can interact with multiple biological targets — is a critical step in designing novel therapeutics. The isoquinolin-3-amine core has emerged as one such promising scaffold, demonstrating a wide range of biological activities. This guide provides a comprehensive validation of this compound as a drug scaffold by comparing its performance with alternative structures, supported by experimental data and detailed protocols.

The isoquinoline ring system is a structural motif found in numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Derivatives of isoquinoline have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[3] The strategic placement of an amino group at the C-3 position of the isoquinoline ring, creating the this compound scaffold, has proven to be a particularly fruitful avenue for the development of potent and selective kinase inhibitors.

Targeting Key Oncogenic Pathways: FLT3 and PI3K/Akt/mTOR

Two of the most critical signaling pathways implicated in cancer are the Fms-like tyrosine kinase 3 (FLT3) pathway and the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. Constitutive activation of FLT3 is a common mutation in acute myeloid leukemia (AML), making it a prime therapeutic target.[4][5] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7]

This compound derivatives have shown significant promise in inhibiting both of these pathways.

Comparative Performance of this compound Derivatives

The following tables summarize the in vitro efficacy of selected this compound derivatives against key kinases in the FLT3 and PI3K/Akt/mTOR pathways, compared with established inhibitors featuring alternative scaffolds.

Table 1: Inhibition of FLT3 Kinase by this compound Derivatives and Alternatives

Compound IDScaffoldTargetIC50 (nM)Cell LineReference
HSN286 1-AminoisoquinolineFLT30.5MV4-11[4]
HSN334 1-AminoisoquinolineFLT3-MV4-11[4]
HSN356 1-AminoisoquinolineFLT3-MV4-11[4]
Midostaurin IndolocarbazoleFLT3-MV4-11[4][5]
Gilteritinib PyrazinecarboxamideFLT30.121 (FLT3-ITD)-[5]
Quizartinib Phenyl-ureaFLT3-MV4-11[5]
Compound 6 3H-pyrazolo[4,3-f]quinolineFLT3--[5]
HSK205 3H-pyrazolo[4,3-f]quinolineFLT3-ITD0.199-[5]
F14 Isoxazolo[3,4-b]pyridin-3-amineFLT3-ITD-MV4-11[8]

Table 2: Inhibition of PI3K/Akt/mTOR Pathway by Isoquinoline Derivatives and Alternatives

Compound IDScaffoldTargetIC50 (nM)Cell LineReference
PI3K/mTOR Inhibitor-11 Not SpecifiedPI3Kα3.5-[9]
PI3K/mTOR Inhibitor-11 Not SpecifiedPI3Kδ4.6-[9]
PI3K/mTOR Inhibitor-11 Not SpecifiedmTOR21.3-[9]
GDC-0941 (Pictilisib) ThienopyrimidinePI3Kα3-[10]
GSK1059615 ThiazolidinedionePI3Kα2-[10]
BEZ235 (NVP-BEZ235) ImidazoquinolinePI3K/mTOR--[10]
XL765 Not SpecifiedPI3K/mTOR--[10]
Compound 7c DimorpholinoquinazolinePI3Kα>50,000MCF7[11]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

FLT3 Kinase Inhibition Assay

This biochemical assay determines the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.[1][12][13]

Materials:

  • Recombinant human FLT3 (wild-type or mutant)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Tyrosine kinase substrate peptide

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • In a multi-well plate, add the FLT3 enzyme, the substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This cell-based assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.[2][3][14][15]

Materials:

  • Cancer cell lines (e.g., MV4-11 for FLT3-ITD positive AML)

  • Complete cell culture medium

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC50 value.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathways and a general workflow for the validation of the this compound scaffold.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FL FLT3 Ligand (FL) FL->FLT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_Akt->Proliferation STAT5->Proliferation Inhibitor This compound Inhibitor Inhibitor->Dimerization Inhibition

Caption: FLT3 Signaling Pathway and Point of Inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis inhibition of Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay Biochemical Kinase Inhibition Assay (e.g., FLT3, PI3K) Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT on MV4-11) Purification->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

References

Assessing Target Engagement of Isoquinolin-3-Amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key methodologies for assessing the target engagement of isoquinolin-3-amine derivatives, a class of compounds often investigated for their kinase inhibitory activity. Understanding how these compounds interact with their intended molecular targets within a cellular environment is critical for advancing drug discovery programs. This document outlines detailed experimental protocols for prevalent target engagement assays, presents a comparative data table, and visualizes a relevant signaling pathway to provide a comprehensive resource for researchers.

Comparison of Target Engagement Methodologies

Several robust methods exist to quantify the interaction of small molecules with their protein targets in a cellular context. The choice of assay depends on various factors, including the nature of the target, the required throughput, and the specific research question. Here, we compare two widely used techniques: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Methodology Principle Quantitative Readout Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, leading to a higher melting temperature (Tm).Change in melting temperature (ΔTm)Label-free, applicable to endogenous proteins in intact cells and tissues, reflects physiological binding.Can be low-throughput, requires specific antibodies for detection, not all binding events result in a significant thermal shift.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. A competing compound displaces the tracer, reducing the BRET signal.IC50 (half-maximal inhibitory concentration)High-throughput, quantitative, real-time measurements in live cells, can determine compound affinity and residence time.Requires genetic modification of the target protein to introduce the NanoLuc® tag, potential for steric hindrance from the tag.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can alter a protein's susceptibility to proteolysis.Degree of protein protection from protease digestion.Label-free, does not require protein modification.Not all binding events confer protease resistance, can be less sensitive than other methods.
Quantitative Proteomics Measures changes in the proteome upon compound treatment to identify targets and off-targets.Fold change in protein abundance or modification.Unbiased, proteome-wide analysis, can identify novel targets.[1]Technically complex, requires sophisticated instrumentation and data analysis.

Quantitative Data for Isoquinoline Derivatives

Compound Target Kinase Assay Type IC50 (nM) Reference
Pyrazolo[3,4-g]isoquinoline Derivative 1b HaspinBiochemical (ADP-Glo)57[2]
Pyrazolo[3,4-g]isoquinoline Derivative 1c HaspinBiochemical (ADP-Glo)66[2]
Isoquinoline-tethered Quinazoline 14a HER2Cell-based103[3]
Isoquinoline-tethered Quinazoline 14f HER2Kinase Assay<10[3]
Isoquinoline-tethered Quinazoline 14f EGFRKinase Assay49.5[3]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) Protocol

This protocol is a generalized procedure for assessing the target engagement of an this compound derivative with its putative kinase target.

1. Cell Culture and Treatment:

  • Culture a human cell line known to express the target kinase to approximately 80% confluency.

  • Treat the cells with the this compound derivative at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heating and Lysis:

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.

3. Separation of Soluble and Precipitated Fractions:

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

4. Protein Quantification and Analysis:

  • Determine the protein concentration of the soluble fractions using a suitable method (e.g., BCA assay).

  • Normalize the protein concentrations of all samples.

  • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific to the target kinase.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.

NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol

This protocol outlines the general steps for measuring the intracellular binding of an this compound derivative to a NanoLuc®-tagged kinase.

1. Cell Transfection:

  • Seed HEK293 cells in a suitable plate format.

  • Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase using a transfection reagent like FuGENE® HD.

  • Incubate for 24 hours to allow for protein expression.

2. Assay Setup:

  • Prepare serial dilutions of the this compound derivative and the NanoBRET™ tracer specific for the target kinase in Opti-MEM® I Reduced Serum Medium.

  • Detach the transfected cells and resuspend them in Opti-MEM®.

3. Compound and Tracer Addition:

  • Add the diluted compounds and tracer to the wells of a white, low-volume 384-well plate.

  • Add the cell suspension to each well.

  • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.

4. Signal Detection:

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular NanoLuc® inhibitor.

  • Add the substrate solution to each well.

  • Read the plate within 10 minutes on a luminometer capable of detecting both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~618 nm) emission wavelengths.

5. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the BRET ratio against the concentration of the this compound derivative and fit the data to a dose-response curve to determine the IC50 value, which represents the intracellular target engagement potency.

Visualization of a Relevant Signaling Pathway

Many isoquinoline derivatives are known to target kinases involved in critical cancer-related signaling pathways, such as the MAPK/ERK pathway.[4][5] Dysregulation of this pathway is a hallmark of many cancers. The following diagram illustrates a simplified representation of this pathway, highlighting potential points of inhibition for a kinase inhibitor.

MAPK/ERK Signaling Pathway

This guide provides a framework for the systematic evaluation of target engagement for this compound derivatives. By employing these methodologies and carefully interpreting the resulting data, researchers can gain crucial insights into the mechanism of action of their compounds, enabling more informed decisions in the drug discovery and development process.

References

Safety Operating Guide

Proper Disposal of Isoquinolin-3-amine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, isoquinolin-3-amine is a hazardous substance and must be disposed of as chemical waste. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given its hazardous properties, the following should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[3]

All handling of solid this compound should be conducted in a chemical fume hood to minimize the risk of inhalation.[4]

Quantitative Data for Disposal Considerations

PropertyValueCitation
Molecular FormulaC₉H₈N₂[1][5]
Molecular Weight144.17 g/mol [1][5]
AppearanceSolid powder[6]
Melting Point174-178 °C[6]
GHS Hazard CodesH302, H315, H319, H335[1][2]
Hazard ClassificationsAcute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory irritation)[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a standard procedure for hazardous chemical waste. This involves segregation, containerization, labeling, and transfer to a certified waste disposal service.

Waste Segregation and Containerization

Proper segregation is crucial to prevent accidental reactions.

  • Solid Waste:

    • Unused or Expired Compound: The original container with the unused or expired this compound should be sealed and placed in a designated hazardous solid waste container.

    • Contaminated Materials: All materials contaminated with this compound, such as weighing paper, contaminated gloves, and bench paper, must be collected in a separate, clearly labeled hazardous solid waste container.[3]

  • Liquid Waste:

    • Solutions: Any solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.

    • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[3] They must be collected as hazardous aqueous waste.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.[3]

Labeling of Waste Containers

Accurate and clear labeling of all waste containers is a critical safety and regulatory requirement.

  • All waste containers must be clearly labeled with the words "Hazardous Waste ".

  • The full chemical name, "This compound ", must be written on the label.

  • The primary hazards (e.g., "Toxic," "Irritant") should also be indicated.

Storage of Hazardous Waste

Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure all waste containers are tightly sealed to prevent leaks or spills.

  • Store the waste containers in a secondary containment bin.

  • Do not store incompatible waste types together. For example, keep acidic waste separate from basic waste.

Arranging for Disposal

The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific guidance on the procedures for waste pickup at your institution.

  • Schedule a Pickup: Arrange for the collection of the hazardous waste from your laboratory's SAA.

  • Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

Caption: Disposal workflow for this compound.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isoquinolin-3-amine

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, ensuring a secure laboratory environment.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] Adherence to proper safety protocols is crucial to minimize exposure and associated risks.

Below is a summary of key safety information. Currently, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2][3][4]
Skin IrritationH315Causes skin irritation.[1][2][3][4]
Eye IrritationH319Causes serious eye irritation.[1][2][3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3]
Occupational Exposure Limits -No specific limits have been established.

Personal Protective Equipment (PPE) and Handling Protocol

A systematic approach to handling this compound, from preparation to disposal, is essential. The following workflow outlines the necessary steps to be taken to ensure personal and environmental safety.

prep 1. Preparation & Risk Assessment ppe 2. Donning Personal Protective Equipment (PPE) prep->ppe Review SDS handling 3. Chemical Handling ppe->handling Minimum PPE: - Nitrile Gloves - Safety Goggles - Lab Coat spill 4a. Spill & Emergency Protocol handling->spill In case of spill decon 4. Decontamination & Waste Segregation handling->decon Work in Fume Hood spill->decon Follow established emergency procedures disposal 5. Waste Disposal decon->disposal Segregate waste: - Contaminated PPE - Excess Reagent removal 6. Doffing PPE & Personal Hygiene disposal->removal Follow institutional and local regulations

Caption: Workflow for the safe handling of this compound.
Step-by-Step Operational Plan

1. Preparation and Risk Assessment:

  • Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Ensure a chemical fume hood is available and functioning correctly.

  • Locate the nearest emergency eyewash station and safety shower.

  • Prepare all necessary equipment and reagents to minimize movement during handling.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses that meet the ANSI Z.87.1 1989 standard.

  • Skin Protection: A standard laboratory coat must be worn and fully buttoned.

  • Hand Protection: Wear nitrile gloves. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or punctures before use.

  • Respiratory Protection: Handling should occur in a chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required.

3. Chemical Handling:

  • All handling of solid this compound and preparation of its solutions must be conducted within a certified chemical fume hood to control exposure.[5]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[4]

  • Do not eat, drink, or smoke in the handling area.[3][6]

4. Decontamination:

  • After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Place any contaminated disposable materials, such as paper towels or wipes, into a designated hazardous waste container.

5. Personal Hygiene:

  • After work is complete and PPE has been removed, wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste in accordance with federal, state, and local regulations.[6][7]

1. Waste Segregation and Collection:

  • Solid Waste: Collect excess or unneeded this compound in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and wipes, must be disposed of in a designated hazardous waste container.[8]

  • Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste. Do not rinse them into the sewer system.

2. Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.[9]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[10]

By adhering to these safety and logistical guidelines, laboratory professionals can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
isoquinolin-3-amine
Reactant of Route 2
Reactant of Route 2
isoquinolin-3-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。